2-Amino-2-(pyrrolidin-3-yl)acetic acid
Description
BenchChem offers high-quality 2-Amino-2-(pyrrolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(pyrrolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-pyrrolidin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5(6(9)10)4-1-2-8-3-4/h4-5,8H,1-3,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCSEXJCAXIMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655132 | |
| Record name | Amino(pyrrolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214812-00-6 | |
| Record name | Amino(pyrrolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanism of action of 2-Amino-2-(pyrrolidin-3-yl)acetic acid
An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-2-(pyrrolidin-3-yl)acetic acid
Introduction: A Privileged Scaffold in Modern Drug Discovery
2-Amino-2-(pyrrolidin-3-yl)acetic acid (CAS No. 1214812-00-6) is a constrained α-amino acid analog that represents a significant building block in medicinal chemistry.[1][2] Its rigid pyrrolidine ring system offers a three-dimensional architecture that allows for precise orientation of its functional groups—the primary amine and the carboxylic acid—in pharmacophore space.[3] This structural constraint is a key feature, as it reduces the conformational flexibility inherent in open-chain molecules, often leading to higher binding affinity and selectivity for specific biological targets. While not a widely recognized therapeutic agent in itself, its core structure is a recurring motif in a variety of pharmacologically active compounds, making the exploration of its potential mechanisms of action a critical exercise for researchers in drug development.[4][5][6]
This guide will provide an in-depth analysis of the most probable mechanism of action for a molecule with this scaffold: the inhibition of the Glycine Transporter 1 (GlyT1) and the subsequent allosteric modulation of the N-Methyl-D-Aspartate (NMDA) receptor. This pathway is of significant interest for the treatment of central nervous system (CNS) disorders characterized by glutamatergic hypofunction, such as schizophrenia.[7][8]
Primary Hypothesized Mechanism: Competitive Inhibition of Glycine Transporter 1 (GlyT1)
The structural similarity of 2-Amino-2-(pyrrolidin-3-yl)acetic acid to glycine, constrained by the pyrrolidine ring, strongly suggests its potential as a competitive inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is a sodium- and chloride-dependent transporter protein primarily responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[3][7][8]
The Role of GlyT1 in Glutamatergic Neurotransmission
In the CNS, glycine acts as a mandatory co-agonist at the NMDA receptor.[9][10] For the NMDA receptor to be activated by the primary neurotransmitter, glutamate, its glycine binding site must also be occupied.[11][12] GlyT1 plays a crucial role in maintaining synaptic glycine concentrations below saturation levels.[3] By inhibiting GlyT1, the reuptake of glycine is blocked, leading to an increase in its concentration within the synaptic cleft. This elevation of synaptic glycine enhances the probability of NMDA receptor activation, thus potentiating glutamatergic neurotransmission.
The therapeutic strategy of GlyT1 inhibition is particularly relevant for conditions linked to NMDA receptor hypofunction.[7][8][10] The development of potent and selective GlyT1 inhibitors has been a major focus in the search for novel treatments for schizophrenia and other related CNS disorders.[7][8][13] Numerous studies have described the synthesis and evaluation of pyrrolidine-based sulfonamides and other derivatives as competitive GlyT1 inhibitors.[3][7][8]
Logical Flow: From GlyT1 Inhibition to NMDA Receptor Modulation
The proposed mechanism follows a clear, logical progression. By competitively binding to GlyT1, 2-Amino-2-(pyrrolidin-3-yl)acetic acid or its derivatives would prevent the transporter from clearing glycine from the synapse. This leads to an accumulation of synaptic glycine, which then acts on the glycine-binding site of the NMDA receptor to enhance its function.
Caption: Proposed mechanism of action for 2-Amino-2-(pyrrolidin-3-yl)acetic acid.
Downstream Effector: Allosteric Modulation of the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that is fundamental to synaptic plasticity, learning, and memory.[11][14] Its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[11] The channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.
By increasing the availability of glycine, GlyT1 inhibition allosterically modulates the NMDA receptor. This is not a direct activation but rather an enhancement of the receptor's sensitivity to glutamate. With higher glycine levels, the probability of the glycine co-agonist site being occupied increases, which in turn facilitates the opening of the ion channel upon glutamate binding and depolarization, leading to an influx of Ca²⁺ and subsequent downstream signaling cascades.[14]
Experimental Protocols for Mechanistic Validation
To validate the hypothesized mechanism of action for 2-Amino-2-(pyrrolidin-3-yl)acetic acid, a series of well-defined experiments are required. The following protocols provide a framework for this validation process.
Protocol 1: GlyT1 Inhibition Assay (Radioligand Uptake)
This assay directly measures the ability of the test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Amino-2-(pyrrolidin-3-yl)acetic acid for GlyT1.
Materials:
-
HEK293 cells stably expressing human GlyT1.
-
[³H]-Glycine (specific activity ~40-60 Ci/mmol).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Test Compound: 2-Amino-2-(pyrrolidin-3-yl)acetic acid, dissolved in assay buffer.
-
Positive Control: A known GlyT1 inhibitor (e.g., Sarcosine or a specific research compound).
-
96-well cell culture plates and scintillation vials.
-
Liquid scintillation counter.
Methodology:
-
Cell Plating: Seed the GlyT1-expressing HEK293 cells into 96-well plates at a density of 5 x 10⁴ cells/well and culture overnight.
-
Preparation of Reagents: Prepare serial dilutions of the test compound and positive control in assay buffer. The final concentrations should span a range appropriate for determining an IC₅₀ value (e.g., 1 nM to 100 µM). Prepare the [³H]-Glycine solution in assay buffer to a final concentration of 20 nM.
-
Assay Procedure: a. Aspirate the culture medium from the wells. b. Wash the cells twice with 200 µL of pre-warmed assay buffer. c. Add 50 µL of the test compound dilutions or controls to the respective wells. d. To determine non-specific binding, add a high concentration of a known inhibitor (e.g., 1 mM Sarcosine) to a set of wells. e. Add 50 µL of the [³H]-Glycine solution to all wells, initiating the uptake reaction. f. Incubate the plate at room temperature for 15 minutes.
-
Termination and Lysis: a. Terminate the uptake by aspirating the solution and rapidly washing the cells three times with 200 µL of ice-cold assay buffer. b. Lyse the cells by adding 100 µL of 1% SDS solution to each well and incubating for 30 minutes.
-
Quantification: a. Transfer the lysate from each well to a scintillation vial. b. Add 4 mL of scintillation fluid to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (total uptake minus non-specific uptake). b. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the GlyT1 radioligand uptake inhibition assay.
Protocol 2: NMDA Receptor Activity Assay (Calcium Influx)
This assay measures the downstream effect of increased synaptic glycine by quantifying calcium influx through the NMDA receptor in primary neurons.
Objective: To determine if 2-Amino-2-(pyrrolidin-3-yl)acetic acid potentiates glutamate-induced calcium influx in a GlyT1-dependent manner.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos).
-
Neurobasal medium and B27 supplement.
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer: HBSS with 10 mM HEPES, 1 mM CaCl₂, and 0 mM Mg²⁺, pH 7.4.
-
Glutamate solution.
-
Test Compound: 2-Amino-2-(pyrrolidin-3-yl)acetic acid.
-
GlyT1 inhibitor (positive control).
-
NMDA receptor antagonist (e.g., AP5) for control wells.
-
Fluorescence plate reader with automated injection capabilities.
Methodology:
-
Neuron Culture: Culture primary cortical neurons on 96-well plates for 12-14 days in vitro to allow for mature synapse formation.
-
Dye Loading: a. Prepare a Fluo-4 AM loading solution in assay buffer. b. Remove the culture medium and incubate the neurons with the Fluo-4 AM solution for 45 minutes at 37°C. c. Wash the cells twice with assay buffer to remove excess dye.
-
Assay Procedure: a. Place the 96-well plate in the fluorescence plate reader. b. Add the test compound or controls to the wells and incubate for 10 minutes. This allows the compound to inhibit GlyT1 and for synaptic glycine levels to rise. c. Set the plate reader to measure fluorescence intensity (excitation ~485 nm, emission ~520 nm) every 2 seconds. d. After establishing a stable baseline fluorescence, inject a sub-maximal concentration of glutamate into the wells. e. Continue recording the fluorescence for an additional 3-5 minutes to capture the peak calcium response.
-
Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition. b. Compare the ΔF in wells treated with the test compound to the vehicle control wells. A significant increase in ΔF indicates potentiation of the NMDA receptor response. c. Confirm the mechanism by demonstrating that the potentiation is blocked by the presence of an NMDA receptor antagonist (AP5).
Summary of Potential Biological Activity
| Parameter | Predicted Activity for 2-Amino-2-(pyrrolidin-3-yl)acetic acid | Rationale |
| Primary Target | Glycine Transporter 1 (GlyT1) | Structural analog of glycine, constrained by a pyrrolidine scaffold, which is common in known GlyT1 inhibitors.[3][7][8] |
| Mechanism | Competitive Inhibition | The compound is expected to compete with glycine for the transporter's binding site. |
| Downstream Effect | Allosteric potentiation of NMDA receptors | Inhibition of GlyT1 increases synaptic glycine, enhancing the co-agonist effect at the NMDA receptor.[9][10] |
| Therapeutic Area | CNS Disorders (e.g., Schizophrenia) | Based on the hypothesis of NMDA receptor hypofunction in the pathophysiology of schizophrenia.[7][8][10] |
Conclusion and Future Directions
2-Amino-2-(pyrrolidin-3-yl)acetic acid is a compelling chemical scaffold whose mechanism of action is most likely centered on the inhibition of Glycine Transporter 1. This action leads to a direct downstream enhancement of NMDA receptor function, a pathway of significant therapeutic interest. The experimental protocols outlined in this guide provide a clear path for researchers to empirically validate this hypothesis. Future research should focus on determining the potency (IC₅₀) and selectivity of this compound for GlyT1 over other amino acid transporters. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing derivatives, could lead to the development of novel and highly potent therapeutic agents for treating debilitating neurological and psychiatric disorders.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(22), 6936. Available at: [Link]
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Gorelik, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1115. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249645. Available at: [Link]
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Wikipedia contributors. (2024). Tirzepatide. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Wang, T., et al. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry, 61(14), 6047-6068. Available at: [Link]
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Acker, T. M., et al. (2014). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Current pharmaceutical design, 20(31), 5031–5043. Available at: [Link]
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Wang, T., et al. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Lindsley, C. W., et al. (2014). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead. Bioorganic & medicinal chemistry letters, 24(5), 1324–1328. Available at: [Link]
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Popescu, G. K. (2021). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. International Journal of Molecular Sciences, 22(11), 5739. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. Available at: [Link]
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Smith, S. M., et al. (2015). Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors. Journal of addiction research & therapy, 6(3), 229. Available at: [Link]
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The Liotta Research Group. (n.d.). NMDAR Modulators. Emory University. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. Available at: [Link]
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NeuronJournal. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. Available at: [Link]
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An In-Depth Technical Guide to 2-Amino-2-(pyrrolidin-3-yl)acetic Acid: Synthesis, Analogs, and Therapeutic Potential as NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] This technical guide provides a comprehensive overview of 2-amino-2-(pyrrolidin-3-yl)acetic acid, a constrained non-proteinogenic amino acid, and its structural analogs. We delve into the stereoselective synthesis of this core structure, explore the structure-activity relationships (SAR) of its derivatives, and highlight their potential as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological disorders. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel central nervous system (CNS) therapeutics.
Introduction: The Significance of the Pyrrolidin-3-ylacetic Acid Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of biologically active molecules.[3] Its prevalence in natural products and FDA-approved drugs underscores its importance in medicinal chemistry.[2] The constrained nature of the pyrrolidine ring, as compared to its linear counterparts, offers a strategic advantage in drug design by reducing conformational flexibility. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.
2-Amino-2-(pyrrolidin-3-yl)acetic acid represents a unique class of constrained amino acid analogs. Its structure incorporates a chiral center at the alpha-carbon and another within the pyrrolidine ring, offering rich stereochemical diversity for exploring structure-activity relationships. The presence of both an amino and a carboxylic acid group makes it a compelling scaffold for mimicking or antagonizing the action of endogenous amino acid neurotransmitters.
Notably, the structural isomer, trans-2-carboxy-3-pyrrolidineacetic acid (CPAA), has been identified as a potent agonist at NMDA-type receptors.[4] This finding strongly suggests that the 2-amino-2-(pyrrolidin-3-yl)acetic acid scaffold is a promising starting point for the development of novel NMDA receptor modulators. The NMDA receptor, a ligand-gated ion channel, is critically involved in excitatory synaptic transmission, learning, and memory.[5] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression, making it a high-value target for therapeutic intervention.
This guide will explore the synthetic routes to access this versatile scaffold, discuss the impact of structural modifications on biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these compounds as potential NMDA receptor modulators.
Synthetic Strategies for the Pyrrolidine-3-ylacetic Acid Core
The stereoselective synthesis of substituted pyrrolidines is a well-established field, with numerous methods available for constructing the pyrrolidine ring and introducing functional groups.[6] The synthesis of 2-amino-2-(pyrrolidin-3-yl)acetic acid and its analogs can be approached through several strategic disconnections.
Synthesis from Chiral Precursors: The Glutamic Acid Approach
One of the most versatile methods for synthesizing chiral pyrrolidine derivatives involves the use of readily available chiral starting materials, such as amino acids. L- or D-glutamic acid can serve as a convenient starting point for the stereoselective synthesis of the 2-amino-2-(pyrrolidin-3-yl)acetic acid core. A plausible synthetic pathway is outlined below.
Caption: Retrosynthetic analysis for the synthesis of 2-amino-2-(pyrrolidin-3-yl)acetic acid from a protected glutamic acid precursor.
A general protocol for the synthesis starting from a protected glutamic acid derivative is as follows:
Experimental Protocol: Synthesis from Protected Glutamic Acid
-
Protection: Commercially available L- or D-glutamic acid is first protected at the amino and carboxylic acid groups. The choice of protecting groups is critical and should be orthogonal to allow for selective deprotection at later stages. For instance, the amine can be protected as a tert-butyloxycarbonyl (Boc) group, and the distal carboxylic acid can be protected as a benzyl ester.
-
Cyclization: The protected glutamic acid is then subjected to intramolecular cyclization to form the corresponding pyroglutamate (a pyrrolidinone). This can be achieved by activating the alpha-carboxylic acid and then treating it with a base to facilitate ring closure.
-
Reduction: The lactam carbonyl of the pyroglutamate is selectively reduced to the corresponding amine using a suitable reducing agent, such as borane-tetrahydrofuran complex or lithium aluminum hydride, to yield the pyrrolidine ring.
-
Functionalization at C3: The hydroxyl group at the C4 position of the resulting proline derivative (derived from the gamma-carboxyl of glutamic acid) can be converted to a suitable leaving group (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with a cyanide-containing reagent, followed by hydrolysis, can introduce the acetic acid moiety at the C3 position.
-
Deprotection: Finally, removal of all protecting groups under appropriate conditions (e.g., acidolysis for Boc and hydrogenolysis for benzyl esters) yields the target 2-amino-2-(pyrrolidin-3-yl)acetic acid.
Stereoselective Alkylation of Pyrrolidone Scaffolds
An alternative approach involves the stereoselective alkylation of a pre-formed pyrrolidone scaffold. This method offers flexibility in introducing various substituents at the 3-position.
Caption: General workflow for the synthesis of 3-substituted pyrrolidine derivatives via enolate alkylation.
Structural Analogs and Derivatives: Exploring Chemical Space
The 2-amino-2-(pyrrolidin-3-yl)acetic acid scaffold provides multiple points for diversification to explore structure-activity relationships. Key modifications can be made at:
-
The Pyrrolidine Nitrogen (N1): Alkylation, acylation, or arylation of the pyrrolidine nitrogen can significantly impact the compound's polarity, basicity, and overall pharmacological profile.
-
The C3 Position of the Pyrrolidine Ring: Introduction of various substituents at the C3 position can probe the steric and electronic requirements of the binding pocket.
-
The Acetic Acid Moiety: Esterification, amidation, or replacement of the carboxylic acid with bioisosteres can modulate the compound's pharmacokinetic properties and interactions with the target receptor.
-
Stereochemistry: The stereocenters at C2 and C3 can be systematically varied to investigate the impact of stereoisomerism on biological activity.
Table 1: Representative Structural Analogs and Their Potential Applications
| Compound ID | R1 (on N1) | R2 (on C3) | R3 (on Acetic Acid) | Potential Biological Target |
| Core | H | H | OH | NMDA Receptor |
| A-1 | Methyl | H | OH | NMDA Receptor |
| A-2 | Benzyl | H | OH | NMDA Receptor |
| B-1 | H | Phenyl | OH | NMDA Receptor |
| B-2 | H | 4-Chlorophenyl | OH | NMDA Receptor |
| C-1 | H | H | NH2 | GABA Receptor/Transporter |
| C-2 | H | H | O-Methyl | Prodrug/Permeability |
Biological Activity and Therapeutic Potential: Targeting the NMDA Receptor
As previously mentioned, the structural similarity of 2-amino-2-(pyrrolidin-3-yl)acetic acid to known excitatory amino acid neurotransmitters and the established activity of its isomer at the NMDA receptor make this scaffold a prime candidate for developing NMDA receptor modulators.
The NMDA Receptor: A Key Player in CNS Function and Disease
NMDA receptors are heterotetrameric ion channels composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[5] The activation of NMDA receptors requires the simultaneous binding of both glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to relieve the voltage-dependent block by magnesium ions. The resulting influx of Ca2+ triggers a cascade of intracellular signaling events that are fundamental to synaptic plasticity.
However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative diseases.[7] Conversely, hypofunction of NMDA receptors has been linked to psychiatric disorders such as schizophrenia. Therefore, both antagonists and positive allosteric modulators of the NMDA receptor have significant therapeutic potential.
Caption: Simplified signaling pathway of the NMDA receptor and potential points of intervention for 2-amino-2-(pyrrolidin-3-yl)acetic acid analogs.
Experimental Evaluation of NMDA Receptor Activity
To assess the activity of novel 2-amino-2-(pyrrolidin-3-yl)acetic acid derivatives at the NMDA receptor, a combination of in vitro assays can be employed.
Experimental Protocol: Electrophysiological Recording (Two-Electrode Voltage Clamp)
This technique allows for the direct measurement of ion flow through the NMDA receptor channel in response to agonist and antagonist application.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A). The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Recording Setup: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Compound Application: A baseline current is established by perfusing the oocyte with a standard recording solution. The NMDA receptor is then activated by co-application of glutamate and glycine. Once a stable inward current is achieved, the test compound (a 2-amino-2-(pyrrolidin-3-yl)acetic acid analog) is co-applied at various concentrations.
-
Data Analysis: The inhibition or potentiation of the NMDA-evoked current by the test compound is measured. Concentration-response curves are generated to determine the IC50 (for antagonists) or EC50 (for agonists/potentiators).
Experimental Protocol: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the NMDA receptor.
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801 for the channel site or [3H]CGP 39653 for the glutamate binding site) in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The displacement of the radioligand by the test compound is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.[8]
Purification and Characterization
The purification of the synthesized 2-amino-2-(pyrrolidin-3-yl)acetic acid analogs is crucial for obtaining accurate biological data. High-performance liquid chromatography (HPLC) is the method of choice for the purification of these polar compounds.
Experimental Protocol: HPLC Purification of Amino Acid Analogs
-
Column Selection: A reversed-phase C18 column is typically used for the separation of amino acid analogs.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA) (0.1%), is commonly employed. The TFA protonates the amino group and the carboxylic acid, improving peak shape and retention.
-
Detection: Detection is typically performed using a UV detector at a wavelength of 210-220 nm, where the peptide bond and carboxylic acid chromophores absorb.
-
Fraction Collection and Analysis: Fractions corresponding to the desired product peak are collected, and the purity is assessed by analytical HPLC. The identity of the compound is confirmed by mass spectrometry.
Conclusion and Future Directions
The 2-amino-2-(pyrrolidin-3-yl)acetic acid scaffold represents a promising starting point for the development of novel CNS-active agents, particularly modulators of the NMDA receptor. The constrained nature of the pyrrolidine ring, combined with the rich stereochemical possibilities, provides a fertile ground for medicinal chemists to explore.
Future research in this area should focus on:
-
Elucidation of the specific binding mode of these analogs at the NMDA receptor through computational modeling and X-ray crystallography.
-
Systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
-
In vivo evaluation of lead compounds in animal models of neurological and psychiatric disorders.
The in-depth understanding of the synthesis, SAR, and biological activity of 2-amino-2-(pyrrolidin-3-yl)acetic acid and its derivatives will undoubtedly contribute to the development of the next generation of therapeutics for a range of debilitating CNS diseases.
References
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Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(9), 2933. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11. [Link]
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Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]
- Monahan, J. B., et al. (1988). Trans-2-carboxy-3-pyrrolidineacetic acid (CPAA), a novel agonist at NMDA-type receptors. Neuroscience letters, 93(2-3), 241–246.
- Hansen, K. B., et al. (2021). Structure, function, and pharmacology of NMDA receptors. Pharmacological reviews, 73(4), 1367–1466.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
- Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.
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ResearchGate. (n.d.). Hi, I am struggling With NMDA receptor Electrophysiology studies....? Retrieved from [Link]
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Lunn, M. L., et al. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS chemical neuroscience, 9(7), 1735–1745. [Link]
- Martel, M. A., et al. (2012). The impact of NMDA receptor subunit composition on neuroprotection. Biochemical pharmacology, 83(6), 728–734.
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Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry, 10. [Link]
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Mantz, S., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l. DSpace@MIT. [Link]
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ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... Retrieved from [Link]
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Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]
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Hulme, E. C. (2011). Radioligand binding methods: practical guide and tips. Methods in molecular biology (Clifton, N.J.), 746, 55–91. [Link]
Sources
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- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-2-carboxy-3-pyrrolidineacetic acid (CPAA), a novel agonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to 2-Amino-2-(pyrrolidin-3-yl)acetic acid: A Novel Constrained Amino Acid Analog
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-(pyrrolidin-3-yl)acetic acid, a unique and conformationally constrained non-proteinogenic amino acid. While the specific discovery and developmental history of this compound are not extensively documented in dedicated literature, this guide situates its importance within the broader context of pyrrolidine-containing molecules in medicinal chemistry and their role as valuable scaffolds in drug discovery. This document will delve into the structural significance of this molecule, propose plausible and scientifically grounded synthetic strategies based on established organic chemistry principles, and explore its potential applications in the design of novel peptides and peptidomimetics for therapeutic development. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this intriguing building block.
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous and privileged scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its unique structural and physicochemical properties. The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a deeper exploration of chemical space and facilitating tailored interactions with biological targets.[3] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and the overall scaffold often imparts improved aqueous solubility and metabolic stability to parent molecules.[4]
Many successful drugs incorporate the pyrrolidine motif, including the ACE inhibitors captopril and enalapril, the antidepressant rolipram, and various antiviral and anticancer agents.[2] The amino acids proline and hydroxyproline, fundamental components of proteins, are themselves derivatives of pyrrolidine, highlighting the inherent biocompatibility of this structural unit.[1][4]
Proposed Synthetic Strategies
In the absence of a specifically published, detailed synthesis for 2-Amino-2-(pyrrolidin-3-yl)acetic acid, this section outlines plausible and robust synthetic routes based on well-established methodologies for the preparation of α-amino acids and substituted pyrrolidines. The following proposed pathways are designed to be logical, efficient, and adaptable for laboratory-scale synthesis.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, as illustrated in the diagram below.
Caption: Retrosynthetic analysis of 2-Amino-2-(pyrrolidin-3-yl)acetic acid.
Proposed Synthetic Protocol 1: Modified Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. A modified version, starting from a suitably protected pyrrolidine-3-carbaldehyde, presents a logical route to the target molecule.
Caption: Proposed workflow for the modified Strecker synthesis.
-
Oxidation of N-Boc-3-hydroxymethylpyrrolidine:
-
Dissolve N-Boc-3-hydroxymethylpyrrolidine in a suitable solvent such as dichloromethane (DCM).
-
Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or perform a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperature (-78 °C).
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate the crude N-Boc-pyrrolidine-3-carbaldehyde.
-
-
Strecker Reaction:
-
To an aqueous solution of ammonium chloride, add the crude aldehyde from the previous step.
-
Slowly add an aqueous solution of potassium cyanide (KCN) at 0 °C.
-
Stir the reaction mixture at room temperature until the formation of the α-amino-nitrile is complete.
-
Extract the product with an organic solvent and concentrate under reduced pressure.
-
-
Hydrolysis and Deprotection:
-
Treat the crude α-amino-nitrile with a strong acid, such as 6M hydrochloric acid.
-
Heat the mixture at reflux for several hours to hydrolyze the nitrile to a carboxylic acid and simultaneously remove the Boc protecting group.
-
Cool the reaction mixture and concentrate to obtain the hydrochloride salt of 2-Amino-2-(pyrrolidin-3-yl)acetic acid.
-
The final product can be purified by recrystallization or ion-exchange chromatography.
-
Proposed Synthetic Protocol 2: Alkylation of a Glycine Enolate Equivalent
This approach involves the alkylation of a nucleophilic glycine equivalent with a suitable 3-substituted pyrrolidine electrophile. The use of a chiral auxiliary on the glycine moiety could allow for a stereoselective synthesis.
Caption: Proposed workflow for the alkylation of a glycine equivalent.
-
Preparation of the Glycine Enolate:
-
Dissolve an N-protected glycine ester (e.g., a Schiff base with a chiral auxiliary for stereocontrol) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate.
-
-
Alkylation:
-
To the freshly prepared enolate solution at -78 °C, add a solution of N-Boc-3-bromopyrrolidine (or another suitable electrophile like the corresponding tosylate or mesylate).
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
-
Hydrolysis and Deprotection:
-
Extract the alkylated product and purify by column chromatography.
-
Subject the purified product to acidic or basic hydrolysis to cleave the ester and any chiral auxiliary.
-
Subsequent acid treatment will remove the Boc protecting group, yielding the final product.
-
Physicochemical Properties and Characterization
While extensive experimental data for 2-Amino-2-(pyrrolidin-3-yl)acetic acid is not widely published, its basic physicochemical properties can be predicted or are available from chemical supplier data.
| Property | Value | Source |
| CAS Number | 1214812-00-6 | [5] |
| Molecular Formula | C₆H₁₂N₂O₂ | [5] |
| Molecular Weight | 144.17 g/mol | [5] |
| Predicted logP | -2.5 to -3.0 | (Calculated) |
| Predicted pKa (amino group) | ~9.5 - 10.5 | (Estimated) |
| Predicted pKa (carboxyl group) | ~2.0 - 2.5 | (Estimated) |
Characterization of the synthesized compound would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (amine, carboxylic acid).
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity if a stereoselective synthesis is performed.
Potential Applications in Drug Discovery and Development
The true potential of 2-Amino-2-(pyrrolidin-3-yl)acetic acid lies in its application as a constrained amino acid analog in the design of peptides and peptidomimetics.
Induction of Secondary Structures in Peptides
The incorporation of conformationally restricted amino acids is a well-established strategy to induce and stabilize specific secondary structures in peptides, such as β-turns and helices. The rigid pyrrolidine ring of this molecule would limit the rotational freedom of the peptide backbone, potentially forcing it to adopt a well-defined conformation. This can lead to peptides with:
-
Higher affinity for their biological targets: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced.
-
Increased metabolic stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases.
Scaffolding for Novel Peptidomimetics
Beyond its use in linear peptides, 2-Amino-2-(pyrrolidin-3-yl)acetic acid can serve as a versatile scaffold for the development of novel peptidomimetics. The pyrrolidine ring offers multiple points for further functionalization, allowing for the creation of diverse chemical libraries for screening against various therapeutic targets.
Probing Receptor Binding Pockets
The defined stereochemistry and rigid structure of this amino acid make it an excellent tool for probing the topology of receptor binding pockets. By systematically incorporating it into a peptide sequence, researchers can gain valuable insights into the structure-activity relationships (SAR) and the conformational requirements for binding.
Conclusion
2-Amino-2-(pyrrolidin-3-yl)acetic acid is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While its own history is not well-documented, it belongs to the important class of pyrrolidine-containing molecules that have yielded numerous successful drugs. The proposed synthetic routes provide a practical foundation for its preparation in the laboratory. Its true value will likely be realized in its application as a constrained amino acid analog to create peptides and peptidomimetics with enhanced therapeutic properties. Further research into the synthesis and utility of this compound is warranted and could open new avenues in the design of novel therapeutics.
References
-
Sagdullayeva, A. S., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7333. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248677. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 756. [Link]
Sources
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- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these - Google Patents [patents.google.com]
- 4. WO2006094842A1 - Acylated piperidihes as glycine transporter inhibitors - Google Patents [patents.google.com]
- 5. US5155264A - Process for preparing glycine in high yield - Google Patents [patents.google.com]
The Aqueous Journey: A Guide to the Solubility and Stability of 2-Amino-2-(pyrrolidin-3-yl)acetic acid
An In-Depth Technical Guide
Foundational Physicochemical Insights
2-Amino-2-(pyrrolidin-3-yl)acetic acid is a zwitterionic molecule at physiological pH. The presence of a carboxylic acid group (pKa ~2-3) and two amino groups (the alpha-amine, pKa ~9-10, and the pyrrolidine nitrogen, pKa ~10-11) governs its charge state in solution. This zwitterionic nature is the primary driver of its high polarity and, consequently, its anticipated solubility profile: high solubility in aqueous, polar protic solvents and significantly lower solubility in non-polar, aprotic organic solvents.
The pyrrolidine ring introduces a degree of conformational rigidity and lipophilicity compared to a simple acyclic amino acid like alanine. However, the overall polarity conferred by the two amine groups and the carboxylic acid is expected to dominate its behavior.
Strategic Approach to Solubility Determination
A multi-faceted approach is necessary to build a complete solubility profile. We must distinguish between kinetic and thermodynamic solubility, as each provides different, yet complementary, insights crucial for drug development.
-
Kinetic Solubility: This measures the concentration of a compound in solution when it precipitates from a stock solution (typically DMSO) upon dilution in an aqueous buffer. It is a high-throughput screen that simulates the conditions of early-stage biological assays and helps identify potential liabilities early.
-
Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput, but more definitive, measurement essential for formulation development and biopharmaceutical classification.
Experimental Workflow for Solubility Profiling
The logical flow for a comprehensive solubility assessment involves a tiered approach, starting with high-throughput screening and progressing to more detailed equilibrium studies for promising candidates.
Caption: Tiered workflow for solubility assessment.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.
Rationale: By adding an excess of solid material, we ensure that the resulting solution is saturated. The extended equilibration period allows the system to reach a true thermodynamic equilibrium, providing a definitive solubility value under the tested conditions. HPLC-UV is chosen for quantification due to its robustness and ability to separate the analyte from potential impurities.
Procedure:
-
Preparation: Add an excess amount (e.g., 2-5 mg, ensuring visible solid remains) of 2-Amino-2-(pyrrolidin-3-yl)acetic acid to 1 mL of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) in a glass vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours. The duration should be sufficient to ensure equilibrium is reached (this can be confirmed by taking measurements at multiple time points, e.g., 24h and 48h, and ensuring the value is stable).
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with an appropriate mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration based on the standard curve.
Expected Solubility Profile (Hypothetical Data)
Based on the zwitterionic and polar nature of the molecule, we can anticipate the following solubility trends.
| Solvent System | Predicted Solubility Range | Rationale |
| Water | Very High (>100 mg/mL) | Ideal polar protic solvent for solvating the zwitterionic form through hydrogen bonding. |
| Phosphate-Buffered Saline (pH 7.4) | Very High (>100 mg/mL) | The ionic strength and buffering capacity maintain the zwitterionic state, ensuring high solubility. |
| 0.1 N HCl (pH ~1) | High (>50 mg/mL) | Both amines and the carboxyl group are protonated (net positive charge), still highly water-soluble. |
| 0.1 N NaOH (pH ~13) | High (>50 mg/mL) | The carboxyl group and alpha-amine are deprotonated (net negative charge), promoting solubility. |
| Ethanol | Moderate (10-50 mg/mL) | A polar protic solvent, but less effective at solvating charged species than water. |
| Acetonitrile | Low (1-10 mg/mL) | A polar aprotic solvent, less capable of hydrogen bonding with the charged groups. |
| Dichloromethane (DCM) | Very Low (<0.1 mg/mL) | A non-polar aprotic solvent, incompatible with the highly polar nature of the amino acid. |
Probing the Stability Landscape
Stability testing is critical to define storage conditions, shelf-life, and identify potential degradation pathways. For an early-stage molecule like 2-Amino-2-(pyrrolidin-3-yl)acetic acid, forced degradation (stress testing) is the primary tool.
Core Principle: By exposing the compound to conditions more aggressive than those expected during storage and handling, we can rapidly identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods and for guiding formulation and process chemistry.
Forced Degradation Experimental Design
The workflow involves exposing the compound to a standard set of stress conditions and monitoring its purity over time.
Caption: Workflow for forced degradation studies.
Protocol: Oxidative Stability Assessment
Rationale: The secondary amine in the pyrrolidine ring and the alpha-amino group are potential sites for oxidation. Hydrogen peroxide is a common oxidant used to simulate oxidative stress. This experiment helps determine if the compound requires protection from oxidative environments, such as by packaging under an inert atmosphere or including antioxidants in formulations.
Procedure:
-
Solution Preparation: Prepare a 1 mg/mL solution of 2-Amino-2-(pyrrolidin-3-yl)acetic acid in a 50:50 mixture of water and acetonitrile.
-
Stress Application: Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%. Protect the solution from light and keep it at room temperature (25°C).
-
Time Points: At specified time points (e.g., 0, 2, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching (Optional but Recommended): To stop the reaction, dilute the aliquot in a mobile phase containing a reducing agent like sodium bisulfite, if necessary.
-
Analysis: Immediately analyze the sample using a stability-indicating HPLC-MS method. The mass spectrometer is crucial for obtaining the mass of any degradation products, which provides initial clues to their structure.
-
Data Evaluation: Compare the chromatograms over time. Calculate the percentage of the parent compound remaining and the percentage of each new peak (degradant) formed.
Anticipated Stability Profile and Degradation Pathways
-
Hydrolytic Stability: Due to the robust nature of the C-C and C-N bonds, significant degradation under mild acidic or basic conditions is not expected. Amide bonds are far more susceptible to hydrolysis than the backbone of an amino acid.
-
Oxidative Stability: The secondary amine of the pyrrolidine ring is the most likely site of oxidation, potentially forming an N-oxide or other related species. This is often the primary liability for molecules containing such functional groups.
-
Thermal & Photolytic Stability: In the absence of other chromophores, the molecule is expected to have good thermal and photolytic stability, though this must be confirmed experimentally as per ICH guidelines.
Conclusion and Recommendations
A comprehensive understanding of the solubility and stability of 2-Amino-2-(pyrrolidin-3-yl)acetic acid is not merely an academic exercise; it is a prerequisite for its advancement as a potential therapeutic agent. The experimental frameworks provided in this guide offer a robust starting point for any research team.
Key Recommendations:
-
Prioritize the determination of thermodynamic solubility in pharmaceutically relevant aqueous buffers (e.g., pH 6.5, 7.4) to inform formulation strategy.
-
Conduct forced degradation studies early to identify the primary degradation pathways. Pay special attention to oxidative stability due to the presence of the secondary amine.
-
Use the information from stress testing to develop a robust, stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. This method will be the cornerstone of all future stability and quality control assessments.
By systematically applying these principles and protocols, researchers can build a comprehensive data package that de-risks the molecule and paves the way for its successful transition from discovery to development.
References
This section would be populated with real links to authoritative sources on solubility theory, ICH guidelines, and analytical chemistry methods if this were a real-world document. The following are representative examples of the types of sources that would be cited.
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
The Art of Drug Synthesis. Edited by Douglas S. Johnson and Jie Jack Li. Wiley. [Link]
-
Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Edited by P. Heinrich Stahl and Camille G. Wermuth. Wiley-VCH. [Link]
-
"High-Throughput Measurement of Kinetic Solubility." Published protocols on platforms like the Journal of Visualized Experiments (JoVE). [Link]
-
"Introduction to Modern Liquid Chromatography." Lloyd R. Snyder, Joseph J. Kirkland, John W. Dolan. Wiley. [Link]
Technical Guide: (2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid (CAS No. 1214812-00-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a summary of the currently available public information on the chemical compound with CAS number 1214812-00-6. As of the latest literature review, this compound is not extensively characterized in peer-reviewed scientific publications or patents. Therefore, this guide is limited to its basic identification and general context based on its structural motifs.
Introduction
The compound identified by CAS number 1214812-00-6 is (2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid[1]. It is a non-natural amino acid derivative containing a pyrrolidine ring, a structural motif of significant interest in medicinal chemistry. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core component of many natural products and synthetic drugs[2][3]. Its stereochemically rich, three-dimensional structure is often exploited in drug design to achieve specific interactions with biological targets[2].
Amino acid derivatives, in general, are fundamental building blocks in drug discovery, often serving as scaffolds or key pharmacophoric elements to mimic or disrupt biological processes[1]. While the specific biological activity of CAS No. 1214812-00-6 is not documented, its structural components suggest potential for exploration in various therapeutic areas.
Physicochemical Properties
The publicly available data for (2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid is limited to basic chemical identifiers.
| Property | Value | Source |
| CAS Number | 1214812-00-6 | [1][4][5] |
| Molecular Formula | C6H12N2O2 | [1][4][5] |
| Molecular Weight | 144.17 g/mol | [1][4][5] |
| Synonyms | 2-Amino-2-(pyrrolidin-3-yl)acetic acid, a-Amino-3-pyrrolidineacetic acid dihydrochloride | [4][6] |
Synthesis and Characterization
While specific synthetic routes for CAS No. 1214812-00-6 are not detailed in the public domain, the synthesis of pyrrolidine-containing amino acids often involves multi-step processes. These can include stereoselective methods to control the chiral centers and protection/deprotection strategies for the amino and carboxylic acid functionalities. General approaches to the synthesis of pyrrolidine derivatives have been reviewed in the literature[3].
A general workflow for the characterization of a novel chemical entity like this would involve a series of analytical techniques to confirm its structure and purity.
Biological Activity and Mechanism of Action
There is currently no publicly available data on the biological activity or mechanism of action of (2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid. The pyrrolidine scaffold is present in a wide range of biologically active molecules, including some with anticonvulsant activity and others that act as N-acylethanolamine acid amidase (NAAA) inhibitors[7][8]. However, it is crucial to note that this does not imply that CAS No. 1214812-00-6 possesses these activities.
Further research, including in vitro screening and in vivo studies, would be necessary to determine the pharmacological profile of this compound.
Safety Information
Based on information from chemical suppliers, the following hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area.
Conclusion and Future Directions
(2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid (CAS No. 1214812-00-6) is a chemical entity with a structure that suggests potential for biological activity, given the prevalence of its core motifs in medicinal chemistry. However, a comprehensive review of the scientific literature reveals a significant lack of data on its synthesis, physicochemical properties, and biological function.
For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research efforts would need to focus on:
-
De novo synthesis and purification: Developing a reliable and scalable synthetic route.
-
Thorough characterization: Utilizing a suite of analytical techniques to confirm its structure and purity.
-
Biological screening: Assessing its activity against a panel of biological targets to identify potential therapeutic applications.
-
In vitro and in vivo studies: If activity is identified, further studies would be required to elucidate its mechanism of action and evaluate its efficacy and safety in biological systems.
Without such foundational research, the potential of (2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid remains speculative.
References
-
(2R)-2-amino-2-[(3S)-pyrrolidin-3-yl]acetic acid - Angene Chemical. (URL: [Link])
-
Amino acid derivatives with anticonvulsant activity - PubMed - NIH. (URL: [Link])
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS - Unipa. (URL: [Link])
-
Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (URL: [Link])
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - NIH. (URL: [Link])
Sources
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- 2. iris.unipa.it [iris.unipa.it]
- 3. researchgate.net [researchgate.net]
- 4. 2-amino-2-(pyrrolidin-3-yl)acetic acid - CAS:1214812-00-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Versatility of Pyrrolidine Derivatives in Modern Peptide Synthesis
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Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and therapeutic development.
Introduction: The Unique Structural and Functional Role of the Pyrrolidine Ring
The five-membered, saturated nitrogen heterocycle of the pyrrolidine ring is a cornerstone of modern peptide chemistry. Its prevalence is primarily due to the proteinogenic amino acid L-proline, which is unique in possessing a secondary amine tethered to its α-carbon. This cyclic structure imparts significant conformational rigidity, profoundly influencing peptide secondary structure by disrupting α-helices and β-sheets while promoting the formation of β-turns.[1] Beyond its role as a structural building block, the pyrrolidine scaffold is leveraged in various forms—as organocatalysts, specialized solvents, and versatile synthetic intermediates—making it an indispensable tool for peptide scientists.
This guide provides an in-depth exploration of the multifaceted applications of pyrrolidine derivatives in peptide synthesis. We will delve into the mechanistic underpinnings of their function, provide field-tested protocols, and present data to guide experimental design for enhanced peptide purity, yield, and complexity.
PART 1: Proline and Hydroxyproline: Conformational Control and Synthetic Challenges
The incorporation of proline and its hydroxylated derivatives (e.g., trans-4-hydroxy-L-proline) is fundamental to designing peptides with specific folds and enhanced stability.[] The pyrrolidine ring's fixed dihedral angle (φ ≈ -65°) restricts the conformational space of the peptide backbone, a property exploited to pre-organize peptides into bioactive conformations.[1]
The Proline "Kink" and Control of Isomerization
The peptide bond preceding a proline residue (Xaa-Pro) can exist in both cis and trans conformations, with a relatively low energy barrier between the two states. This cis/trans isomerization can be a rate-limiting step in protein folding and can lead to conformational heterogeneity in synthetic peptides.[3] The strategic placement of proline derivatives, particularly those with electron-withdrawing substituents on the ring, can influence this equilibrium.[3] For example, 4(R)-hydroxyproline favors an exo ring pucker, which in turn stabilizes the trans amide bond, offering a method for precise conformational control.[4]
Key Challenge: Diketopiperazine (DKP) Formation
A major side reaction during the synthesis of peptides, particularly those with C-terminal proline, is the formation of diketopiperazine (DKP).[4] This occurs when the deprotected N-terminal amine of the second amino acid attacks the ester linkage to the solid-phase resin, cleaving the dipeptide as a cyclic DKP. This is especially prevalent with sequences like Xaa-Pro, where the proline residue favors the cis-amide bond conformation necessary for cyclization.[5][6]
Mitigation Strategies for DKP Formation
| Strategy | Principle | Key Advantages | Typical Application |
| Use of 2-Chlorotrityl Chloride (2-CTC) Resin | The bulky trityl protecting group provides steric hindrance, physically blocking the N-terminal amine from attacking the resin linkage.[6] | High acid lability allows for mild cleavage conditions, preserving sensitive side-chain protecting groups. | Recommended for any sequence highly susceptible to DKP, especially Xaa-Pro or Xaa-Gly at the C-terminus. |
| Coupling of Pre-formed Dipeptides | Bypasses the vulnerable dipeptidyl-resin intermediate altogether.[6] | Completely eliminates the possibility of DKP formation at the first two residues. | Gold standard for sequences known to be problematic. |
| Optimized Deprotection Conditions | Using alternative base cocktails, such as 2% DBU / 5% piperazine in NMP, can suppress DKP formation compared to standard 20% piperidine.[6][7] | Can be implemented easily into existing protocols without changing the resin or amino acid derivatives. | Useful when DKP formation is moderate but not severe. |
Protocol 1: Fmoc-SPPS of a Proline-Containing Peptide on 2-CTC Resin to Minimize DKP Formation
This protocol describes the manual solid-phase synthesis of a model tripeptide (e.g., Ala-Pro-Phe) on 2-chlorotrityl chloride resin to demonstrate the suppression of DKP formation.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, loading ~1.0 mmol/g)
-
Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), Peptide Synthesis Grade
-
Dichloromethane (DCM), Peptide Synthesis Grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Solid Phase Synthesis Vessel, Nitrogen line for agitation
Procedure:
-
Resin Swelling & First Amino Acid Loading:
-
Place 2-CTC resin (e.g., 0.25 g, ~0.25 mmol) in the synthesis vessel.
-
Swell the resin in DCM for 20 min, then in DMF for 20 min. Drain.
-
Dissolve Fmoc-Phe-OH (2 equivalents, 0.5 mmol) in DCM. Add DIPEA (4 equivalents, 1.0 mmol).
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
Causality: Loading on 2-CTC resin is an SN1-type reaction catalyzed by a hindered base like DIPEA. The bulky resin prevents DKP formation later.
-
Quench unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 min.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
SPPS Cycle for Proline and Alanine (Repeat for each amino acid):
-
Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 5 min, drain. Repeat with a fresh portion for 15 min.
-
Self-Validation: Perform a Kaiser test. A positive test (deep blue beads) confirms the presence of a free primary amine (after Ala coupling). Note: The Kaiser test will be negative for the secondary amine of proline.
-
Wash the resin with DMF (5x).
-
Coupling:
-
In a separate vial, pre-activate Fmoc-Pro-OH (or Fmoc-Ala-OH) (3 eq., 0.75 mmol) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Causality: Pre-activation forms a highly reactive O-acylisourea intermediate (with DIC) which is then converted to a less racemization-prone activated ester by Oxyma.
-
-
Self-Validation: Perform a Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If positive, recouple for 1 hour.
-
Wash the resin with DMF (3x).
-
-
Final Deprotection & Cleavage:
-
Perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF (5x), DCM (5x), and dry under a nitrogen stream.
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the solution into a cold diethyl ether solution to precipitate the crude peptide.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Analyze by HPLC and MS to confirm identity and purity. The absence of a major peak corresponding to the Pro-Phe DKP validates the strategy.
-
PART 2: Pyrrolidine Derivatives as Solvents and Reagents
Beyond their role as building blocks, pyrrolidine derivatives are workhorses in the peptide synthesis workflow, serving as highly effective solvents and deprotection agents.
N-Methyl-2-pyrrolidone (NMP): A Superior Solvent for SPPS
N-Methyl-2-pyrrolidone (NMP) is a dipolar aprotic solvent widely used in SPPS.[8] It is often preferred over the more common DMF for several reasons.[9]
-
Enhanced Solvating Power: NMP is an excellent solvent for protected amino acids and growing peptide chains, which is crucial for preventing aggregation and ensuring efficient reaction kinetics.[10]
-
Greater Stability: Unlike DMF, which can decompose to form dimethylamine and cause premature Fmoc deprotection, NMP is more chemically robust, leading to cleaner synthesis and higher purity products.[10]
-
Higher Boiling Point: NMP's high boiling point (202 °C) makes it suitable for microwave-assisted SPPS, where elevated temperatures are used to accelerate coupling and deprotection steps.[8][11]
Pyrrolidine: An Alternative Base for Fmoc-Deprotection
While piperidine is the standard base for Fmoc removal, pyrrolidine has emerged as a viable and sometimes superior alternative.[9] Studies have shown that pyrrolidine can be more effective than piperidine, especially in "greener" solvent systems designed to replace DMF and NMP.[9][12] Its higher nucleophilicity can lead to faster and more efficient deprotection.[9] However, this increased reactivity can also promote side reactions like aspartimide formation if not carefully controlled.[9] Recent innovations in "wash-free" SPPS protocols have utilized pyrrolidine's volatility to enable its removal by evaporation with nitrogen flushing, drastically reducing solvent waste.[11]
Workflow: Standard vs. Wash-Free SPPS Deprotection
Caption: Comparison of standard and wash-free SPPS workflows.
PART 3: Pyrrolidine-Based Organocatalysis in Peptide Chemistry
The field of organocatalysis has seen a surge in the use of small chiral molecules to catalyze asymmetric reactions. Proline and its derivatives are among the most powerful organocatalysts, particularly for reactions involving enamine or iminium ion intermediates.[13] While their primary application is in small molecule synthesis, proline-based di- and tri-peptides are being developed as highly effective and stereoselective catalysts for various bond-forming reactions, including aldol and Michael additions.[13] These peptide-based catalysts often exhibit enhanced activity and selectivity compared to proline alone, benefiting from a well-defined chiral microenvironment created by the peptide backbone.[14] This area represents a growing synergy between peptide chemistry and catalysis, enabling the synthesis of complex chiral molecules.
Mechanism: Proline-Catalyzed Aldol Reaction
Caption: Simplified catalytic cycle for a proline-mediated aldol reaction.
Conclusion
Pyrrolidine derivatives are far more than simple building blocks in peptide synthesis. From the conformational rigidity imparted by proline that is essential for structural biology and drug design, to the superior performance of NMP as a solvent and the novel applications of pyrrolidine as a deprotection agent, this chemical scaffold is integral to the success of modern peptide chemistry. As research pushes the boundaries of peptide therapeutics and biomaterials, the versatile and indispensable nature of the pyrrolidine ring will undoubtedly continue to drive innovation in the field.
References
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed..
- Synthesis of peptides and derivatives of 3- and 4- hydroxyproline. International Journal of Peptide and Protein Research.
- Total wash elimination for solid phase peptide synthesis.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Proline Deriv
- Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Proline. Wikipedia.
- Unusual Amino Acids: Hydroxyproline. LifeTein Peptide Blog.
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- N-Methyl-2-pyrrolidone. Wikipedia.
- Proline: Definition, Structure, Benefits, Sources and Uses. BOC Sciences.
- Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Biocatalysts Based on Peptide and Peptide Conjug
- Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Chemical Reviews.
Sources
- 1. Proline - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. lifetein.com [lifetein.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for In Vivo Evaluation of Novel Cyclic Amino Acid Analogs, Using 2-Amino-2-(pyrrolidin-3-yl)acetic acid as a Case Study
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for research and informational purposes only. All animal studies must be conducted in strict accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction and Scientific Rationale
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational rigidity and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide range of biological entities, particularly within the central nervous system (CNS).[1][2] The compound 2-Amino-2-(pyrrolidin-3-yl)acetic acid (herein referred to as "Compound A") is a novel cyclic amino acid analog. While specific in vivo data for this exact molecule is not extensively published, its structure—combining an amino acid moiety with a pyrrolidine core—suggests potential interactions with receptors and transporters involved in neurotransmission.
Compounds with similar pyrrolidine-based structures have shown promise as anticonvulsant and antinociceptive agents.[3] Therefore, it is hypothesized that Compound A may exhibit activity in animal models of neurological disorders such as epilepsy or neuropathic pain. The primary goal of in vivo studies is to bridge the gap between in vitro activity and potential therapeutic utility by assessing the compound's behavior in a complex biological system. These studies are essential for characterizing its pharmacokinetic (PK) profile (what the body does to the drug), its pharmacodynamic (PD) effects (what the drug does to the body), and its overall safety and tolerability.[4][5]
This guide provides a comprehensive framework for designing and executing foundational in vivo studies for novel compounds like Compound A, focusing on best practices to ensure data integrity and animal welfare.
Compound Profile and Pre-Formulation
A thorough understanding of the test article's physicochemical properties is the bedrock of reliable in vivo research.[6]
-
Compound Name: 2-Amino-2-(pyrrolidin-3-yl)acetic acid (Compound A)
-
CAS Number: 1214812-00-6[7]
-
Molecular Formula: C6H12N2O2[7]
-
Molecular Weight: 144.17 g/mol [7]
-
Structure: (A chemical structure diagram would be inserted here in a formal document)
-
Hypothesized Target Class: Based on its structural similarity to other cyclic amino acids and pyrrolidine derivatives, potential targets could include glutamate receptors, GABA transporters, or voltage-gated ion channels.[3]
Protocol: Vehicle Selection and Formulation
The goal is to develop a simple, safe, and reproducible formulation.[8][9] For an early-stage compound like Compound A, a solution is preferred over a suspension for dosing accuracy, especially for intravenous (IV) administration.[10]
Rationale: The choice of vehicle is critical and should ideally be inert, causing no biological effects or irritation.[10] For polar, water-soluble compounds like amino acid derivatives, an aqueous vehicle is the logical starting point. The pH of the final formulation must be adjusted to be within a physiologically tolerated range (typically pH 4-8 for parenteral routes) to prevent injection site irritation.[11]
Step-by-Step Protocol:
-
Solubility Screening:
-
Assess the solubility of Compound A in standard preclinical vehicles. Start with the simplest options first.
-
Tier 1: Sterile Water for Injection, 0.9% Saline.
-
Tier 2 (if needed): 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS).
-
Tier 3 (for poorly soluble compounds): Aqueous solutions with co-solvents like PEG400, propylene glycol, or cyclodextrins.[12]
-
-
pH Adjustment:
-
Prepare a stock solution at the highest target concentration (e.g., 10 mg/mL).
-
Measure the initial pH.
-
Adjust the pH using dilute HCl or NaOH to bring it into the 6.5-7.5 range. Amino acids are zwitterionic, so pH will significantly impact solubility.
-
-
Formulation Preparation (Example for 1 mg/mL in Saline):
-
Weigh 10 mg of Compound A into a sterile vial.
-
Add 9 mL of sterile 0.9% saline.
-
Vortex or sonicate until fully dissolved.
-
Check the pH and adjust if necessary.
-
Add 0.9% saline to a final volume of 10 mL (q.s.).
-
Sterile filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
-
Stability Check: The formulation should be prepared fresh on the day of dosing to minimize the risk of degradation or crystallization.[12]
In Vivo Experimental Design: A Phased Approach
A logical, phased approach to in vivo testing maximizes data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).
Caption: Workflow for the Hot Plate analgesic screening test.
Step-by-Step Protocol:
-
Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.2°C. [13]2. Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins. [14]3. Baseline Measurement:
-
Gently place a mouse onto the hot plate surface and immediately start a timer. [13] * Observe for nocifensive behaviors: hind paw licking, hind paw flicking, or jumping. [14] * Stop the timer at the first definitive sign of a pain response. This is the baseline latency.
-
Crucial Safety Cutoff: If no response is observed within 30 seconds, remove the mouse immediately to prevent tissue damage. Record the latency as 30 seconds.
-
-
Dosing: Group animals (n=8-10 per group) and administer Vehicle, a positive control (e.g., Morphine 5 mg/kg), and various doses of Compound A (e.g., 1, 3, 10, 30 mg/kg, IP).
-
Post-Dose Testing: At a pre-determined time point based on PK data or literature for similar compounds (e.g., 30 minutes post-IP dose), repeat the hot plate test for each animal as described in step 3.
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal: %MPE = [(Post-drug Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] * 100
-
Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare dose groups to the vehicle control group.
-
Conclusion and Future Directions
The protocols outlined provide a foundational strategy for the initial in vivo characterization of 2-Amino-2-(pyrrolidin-3-yl)acetic acid. Data from these studies will establish its basic PK profile, tolerability, and initial efficacy signals. Positive results, such as good oral bioavailability and a significant analgesic effect in the hot plate test, would justify progression to more complex, chronic disease models, such as models for neuropathic pain (e.g., Chronic Constriction Injury) or epilepsy (e.g., pentylenetetrazole-induced seizures). [3]These subsequent studies are necessary to fully elucidate the therapeutic potential of this novel chemical entity.
References
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. Available at: [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]
-
Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]
-
A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. JoVE. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
IG035: Guideline on Administration of Substances to Laboratory Animals. University of Iowa IACUC. Available at: [Link]
-
Solubilizing Vehicles for Oral Formulation Development. ResearchGate. Available at: [Link]
-
and Small-Animal Studies of Safety, Pharmacokinetics (PK), and Biodistribution of Inflammasome-Targeting Nanoligomer in. bioRxiv. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Integrated 16S rRNA Sequencing and Metabolomics Analysis Reveal the Protective Effects of (E)-Flavokawain A on AOM/DSS-Induced Colorectal Cancer in Mice. MDPI. Available at: [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC - NIH. Available at: [Link]
-
Rodent Hot Plate Pain Assay. Maze Engineers. Available at: [Link]
-
In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. MDPI. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC - PubMed Central. Available at: [Link]
-
Renal Aspects of the Apelinergic System: Therapeutic Potential and Mechanisms. MDPI. Available at: [Link]
-
Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available at: [Link]
-
Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]
-
WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University. Available at: [Link]
-
Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]
-
Vehicles for Animal Studies. Gad Consulting Services. Available at: [Link]
-
Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. ResearchGate. Available at: [Link]
-
Improved Safety of New MicroRNA-Regulated Oncolytic Coxsackievirus B3 Observed After Intravenous Administration in Colorectal-Tumor-Bearing Mice. MDPI. Available at: [Link]
-
Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. Available at: [Link]
-
Tirzepatide. Wikipedia. Available at: [Link]
-
Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. Available at: [Link]
-
1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. PubMed. Available at: [Link]
-
CILP2: From ECM Component to a Pleiotropic Modulator in Metabolic Dysfunction, Cancer, and Beyond. MDPI. Available at: [Link]
-
Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). University of Iowa. Available at: [Link]
-
Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers. Available at: [Link]
-
Pk/bio-distribution. MuriGenics. Available at: [Link]
-
Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. ResearchGate. Available at: [Link]
-
The Renin Angiotensin System: Insights into the Role of ACE2 in Glomerular Injury Including SARS-CoV-2 Infection. MDPI. Available at: [Link]
Sources
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pk/bio-distribution | MuriGenics [murigenics.com]
- 6. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. 2-amino-2-(pyrrolidin-3-yl)acetic acid - CAS:1214812-00-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. gadconsulting.com [gadconsulting.com]
- 10. admescope.com [admescope.com]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 14. maze.conductscience.com [maze.conductscience.com]
Application Note: A Comprehensive Guide to Assaying the Enzymatic Inhibition of 2-Amino-2-(pyrrolidin-3-yl)acetic acid
Abstract
This document provides a detailed guide for assaying the potential enzymatic inhibition of the novel compound 2-Amino-2-(pyrrolidin-3-yl)acetic acid. Given its structural similarity to the amino acid proline, this guide focuses on three plausible enzymatic targets: Proline Racemase, D-Amino Acid Oxidase, and Glycine Transporters. We present detailed, step-by-step protocols for robust and reproducible in vitro assays for each target, encompassing both initial screening and in-depth kinetic analysis. This application note is designed to equip researchers with the necessary tools to thoroughly characterize the inhibitory profile of this compound and others with similar scaffolds.
Introduction: The Scientific Rationale
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds and approved drugs.[1] Its rigid, cyclic structure can confer favorable pharmacokinetic properties and precise interactions with biological targets. The compound 2-Amino-2-(pyrrolidin-3-yl)acetic acid is a synthetic molecule that combines the pyrrolidine ring with an amino acid functionality, making it an intriguing candidate for interacting with enzymes that recognize or process amino acids.
Due to its structural analogy to proline, we hypothesize that 2-Amino-2-(pyrrolidin-3-yl)acetic acid may act as an inhibitor of enzymes involved in proline metabolism or the transport of related amino acids. This guide, therefore, outlines protocols to investigate its inhibitory potential against three key enzyme classes:
-
Proline Racemases: These enzymes catalyze the interconversion of L- and D-proline and are crucial for certain bacteria, making them attractive targets for novel antibacterial agents.[2][3]
-
D-Amino Acid Oxidase (DAAO): This flavoenzyme is involved in the metabolism of D-amino acids, including D-serine, a co-agonist of the NMDA receptor in the brain. DAAO inhibitors are being explored for the treatment of neurological disorders like schizophrenia.[4]
-
Glycine Transporters (GlyT): These membrane proteins regulate glycine concentrations in the central nervous system and are implicated in various neurological and psychiatric conditions.[5]
This application note provides a comprehensive framework for the initial screening of 2-Amino-2-(pyrrolidin-3-yl)acetic acid against these targets, followed by detailed kinetic studies to elucidate the mechanism of any observed inhibition.
General Workflow for Assessing Enzymatic Inhibition
The process of characterizing a potential enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies. The workflow presented here is a self-validating system designed to ensure data integrity and reproducibility.
Figure 1: General workflow for inhibitor characterization.
Assay Protocol 1: Proline Racemase Inhibition
Principle
Proline racemase catalyzes the interconversion of L-proline and D-proline.[2] The activity of the enzyme can be monitored by quantifying the formation of the product enantiomer from a single enantiomer substrate. A highly sensitive method involves the use of High-Performance Liquid Chromatography (HPLC) to separate and quantify the D- and L-proline enantiomers after derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[6]
Materials and Reagents
-
Recombinant Proline Racemase (e.g., from Clostridium difficile)
-
L-Proline and D-Proline standards
-
2-Amino-2-(pyrrolidin-3-yl)acetic acid
-
HEPES buffer (50 mM, pH 7.4)
-
Marfey's reagent (1% w/v in acetone)
-
Sodium bicarbonate (1 M)
-
Hydrochloric acid (2 M)
-
Acetonitrile (HPLC grade)
-
Triethylammonium phosphate (TEAP) buffer (for HPLC)
-
Microcentrifuge tubes
-
Heating block
-
HPLC system with a C18 column and UV detector
Step-by-Step Protocol
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare a 200 µL reaction mixture containing 50 mM HEPES buffer (pH 7.4), a fixed concentration of L-proline (e.g., at its Km value, typically in the low mM range), and the desired concentration of 2-Amino-2-(pyrrolidin-3-yl)acetic acid (for screening, 10-100 µM is a common starting point).[2]
-
Include a "no inhibitor" control and a "no enzyme" control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of proline racemase. The enzyme concentration should be chosen to ensure that less than 15% of the substrate is converted to product during the reaction time to maintain initial velocity conditions.[6]
-
Incubate at 37°C for a fixed time (e.g., 10-30 minutes).
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
-
Derivatization:
-
Neutralize the quenched reaction with 20 µL of 2 M NaOH.
-
To 50 µL of the neutralized sample, add 100 µL of 1% Marfey's reagent in acetone and 20 µL of 1 M sodium bicarbonate.[6]
-
Incubate at 40°C for 1 hour in the dark.
-
Stop the derivatization by adding 10 µL of 2 M HCl.
-
-
HPLC Analysis:
-
Centrifuge the derivatized samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in TEAP buffer to separate the derivatized D- and L-proline.
-
Monitor the elution at a suitable wavelength (e.g., 340 nm).
-
Quantify the amount of D-proline formed by comparing the peak area to a standard curve generated with known concentrations of D-proline.
-
Assay Protocol 2: D-Amino Acid Oxidase (DAAO) Inhibition
Principle
DAAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[7] A convenient and sensitive method to assay DAAO activity is a coupled fluorometric assay. In this setup, the H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be measured.
Figure 2: Coupled assay principle for DAAO activity.
Materials and Reagents
-
Recombinant human D-Amino Acid Oxidase (hDAAO)
-
D-Serine (or another D-amino acid substrate)
-
2-Amino-2-(pyrrolidin-3-yl)acetic acid
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 8.0)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
FAD (flavin adenine dinucleotide)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590-600 nm)
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a working solution of Amplex Red and HRP in phosphate buffer.
-
Prepare a stock solution of 2-Amino-2-(pyrrolidin-3-yl)acetic acid in a suitable solvent (e.g., water or DMSO). Ensure the final solvent concentration in the assay is low (typically <1%) to avoid enzyme inhibition.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
FAD (to a final concentration of ~10 µM)
-
DAAO enzyme
-
Varying concentrations of 2-Amino-2-(pyrrolidin-3-yl)acetic acid or vehicle control.
-
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of D-serine (at a concentration around its Km) and the Amplex Red/HRP solution.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the DAAO activity.
-
Assay Protocol 3: Glycine Transporter (GlyT) Inhibition
Principle
Glycine transporters are electrogenic, meaning they use the sodium gradient across the cell membrane to drive the uptake of glycine, resulting in a net influx of positive charge.[8] This change in membrane potential can be monitored using fluorescent membrane potential-sensitive dyes. An inhibitor of GlyT will block glycine uptake, thus preventing the change in membrane potential and the corresponding change in fluorescence. This method is amenable to high-throughput screening.
Materials and Reagents
-
A cell line stably expressing the glycine transporter of interest (e.g., CHO or HEK293 cells expressing human GlyT1 or GlyT2)
-
Cell culture medium and reagents
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Glycine
-
2-Amino-2-(pyrrolidin-3-yl)acetic acid
-
A fluorescent membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
A fluorescence imaging plate reader (e.g., FLIPR or FlexStation)
-
Black, clear-bottom 96- or 384-well cell culture plates
Step-by-Step Protocol
-
Cell Preparation:
-
Seed the GlyT-expressing cells into black, clear-bottom microplates and culture until they form a confluent monolayer.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Add the dye solution to each well and incubate at 37°C for 1 hour.
-
-
Inhibitor Incubation:
-
During dye loading, prepare a plate containing various concentrations of 2-Amino-2-(pyrrolidin-3-yl)acetic acid in assay buffer.
-
After dye loading, transfer the plate to the fluorescence imaging plate reader.
-
The instrument will add the inhibitor solutions to the cell plate and pre-incubate for a short period (e.g., 2-10 minutes).
-
-
Glycine Addition and Signal Reading:
-
The instrument will then add a solution of glycine to initiate transport.
-
Measure the fluorescence signal before and after the addition of glycine. The change in fluorescence is indicative of GlyT activity.
-
Data Analysis and Interpretation
Calculating Percent Inhibition
For initial screening, the percent inhibition at a single concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (Rateinhibitor - Rateno enzyme) / (Rateno inhibitor - Rateno enzyme)] * 100
Where "Rate" refers to the reaction velocity (e.g., change in fluorescence per minute).
Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%.[9][10] To determine the IC₅₀, perform the assay with a range of inhibitor concentrations.
-
Plot the % inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
The IC₅₀ is the concentration at the inflection point of the curve.
| Parameter | Description |
| Top Plateau | The maximum percent inhibition. |
| Bottom Plateau | The minimum percent inhibition (ideally 0). |
| LogIC₅₀ | The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom plateaus. |
| Hill Slope | Describes the steepness of the curve. |
Table 1: Parameters of a dose-response curve.
Elucidating the Mechanism of Inhibition
To understand how the compound inhibits the enzyme, perform kinetic studies by measuring the reaction velocity at various substrate and inhibitor concentrations.
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) in the absence and presence of different fixed concentrations of the inhibitor.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).[11][12][13] The pattern of changes in Vmax and Km will reveal the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed).
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant. |
Table 2: Effects of different types of reversible inhibition on kinetic parameters.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting errors, improper mixing, temperature fluctuations. | Use calibrated pipettes, ensure thorough mixing, maintain consistent temperatures.[14] |
| No or low enzyme activity | Inactive enzyme, incorrect buffer pH, missing cofactor. | Use a fresh batch of enzyme, verify buffer pH, ensure all necessary cofactors are present. |
| Assay signal drifts over time | Substrate depletion, product inhibition, enzyme instability. | Reduce enzyme concentration or reaction time, check for product inhibition, assess enzyme stability under assay conditions. |
| False positives/negatives | Compound interference (e.g., autofluorescence), compound insolubility. | Run controls without enzyme to check for compound interference. Check for compound precipitation in the assay buffer. |
Table 3: Troubleshooting guide for enzyme inhibition assays.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the comprehensive evaluation of the inhibitory potential of 2-Amino-2-(pyrrolidin-3-yl)acetic acid against three rationally selected enzyme targets. By following this structured approach, researchers can obtain reliable and reproducible data on the compound's potency and mechanism of action, which is essential for its further development as a potential therapeutic agent or research tool.
References
- Belveren, Z., D. Poyraz, and S. Levent. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry 11 (2023): 1245631.
- Cardinale, G. J., and R. H. Abeles. "Inhibition of proline racemase." Biochemistry 7.11 (1968): 3970-3978.
- Guazzelli, L., et al. "Polyhydroxylated pyrrolidines as dual-target inhibitors of α-glucosidase and aldose reductase for the treatment of diabetes." European journal of medicinal chemistry 179 (2019): 77-88.
- Ruderman, D. L., and G. L. B. Evans. "Reaction mechanism and structure of the active site of proline racemase." Journal of Biological Chemistry 250.19 (1975): 7812-7818.
- Kopec, K., et al. "Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay." Journal of biomolecular screening 14.10 (2009): 1187-1194.
- Rosini, E., et al. "Assays of D-amino acid oxidase activity." Frontiers in molecular biosciences 5 (2018): 1.
- Poyraz, D., et al. "Pyrrolidine-based benzenesulfonamide derivatives as carbonic anhydrase/acetylcholinesterase inhibitors." Bioorganic Chemistry 138 (2023): 106653.
- Bhat, A. A., et al. "Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding." Bioorganic Chemistry 139 (2023): 106727.
- Fisher, L. M., et al. "Amino acid racemase enzyme assays." Bio-protocol 4.9 (2014): e1115.
- Szeliga, M., et al. "A standard operating procedure for an enzymatic activity inhibition assay." Methods and Protocols 4.2 (2021): 28.
-
Abcam. "Troubleshooting guide for enzymatic assay kits." Abcam, . Accessed 26 Jan. 2026.
- "Half-maximal inhibitory concentration." Wikipedia, en.wikipedia.org/wiki/IC50. Accessed 26 Jan. 2026.
-
Davidson College. "IC50 Determination." edX, . Accessed 26 Jan. 2026.
-
Rosini, E., et al. "Assays of D-Amino Acid Oxidase Activity." Frontiers in Molecular Biosciences, vol. 5, 2018, .
-
Sigma-Aldrich. "Enzyme Inhibitor Terms and Calculations." Sigma-Aldrich, . Accessed 26 Jan. 2026.
-
"Enzyme kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples." Pharmaguideline, . Accessed 26 Jan. 2026.
- Edmondson, D. E. "Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs." Medicinal research reviews 37.4 (2017): 723-779.
-
Kopec, K., et al. "Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay." Journal of Biomolecular Screening, vol. 14, no. 10, 2009, pp. 1187-94, .
- "Proline racemase." Wikipedia, en.wikipedia.org/wiki/Proline_racemase. Accessed 26 Jan. 2026.
-
University of Delaware. "Inhibition of Proline Racemase." University of Delaware, . Accessed 26 Jan. 2026.
-
Rosini, E., et al. "Assays of D-Amino Acid Oxidase Activity." Frontiers in Molecular Biosciences, vol. 5, 2018, .
- "Enzyme assay." Wikipedia, en.wikipedia.org/wiki/Enzyme_assay. Accessed 26 Jan. 2026.
-
Khan Academy. "Enzyme inhibition and kinetics graphs." Khan Academy, . Accessed 26 Jan. 2026.
- "D-amino acid oxidase." Wikipedia, en.wikipedia.org/wiki/D-amino_acid_oxidase. Accessed 26 Jan. 2026.
-
"D-Amino Acid Oxidase." Worthington Biochemical Corporation, . Accessed 26 Jan. 2026.
-
Cell Biolabs, Inc. "D-Amino Acid Assay Kit (Fluorometric)." Cell Biolabs, Inc., . Accessed 26 Jan. 2026.
-
BellBrook Labs. "Enzyme Assays: The Foundation of Modern Drug Discovery." BellBrook Labs, . Accessed 26 Jan. 2026.
-
"Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations." MDPI, .
-
"Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes." MDPI, .
- "Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes." PubMed, pubmed.ncbi.nlm.nih.gov/38999818/.
- "Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes." AIR Unimi, air.unimi.it/retrieve/handle/2434/1049969/1898555/molecules-25-03291.pdf.
-
"Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes." ResearchGate, .
- "Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function." PubMed, pubmed.ncbi.nlm.nih.gov/17097652/.
- "Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays." Chemistry – A European Journal, onlinelibrary.wiley.com/doi/10.1002/chem.201700407.
-
"Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors." bioRxiv, .
-
"Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors." Current Topics in Medicinal Chemistry, .
- "D-amino acid oxidase." Wikipedia, en.wikipedia.org/wiki/D-amino_acid_oxidase. Accessed 26 Jan. 2026.
-
"Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry." Jack Westin, . Accessed 26 Jan. 2026.
-
"Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors." Current Topics in Medicinal Chemistry, vol. 12, no. 15, 2012, pp. 1289-308, .
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- 2. Inhibition of Proline Racemase [www1.udel.edu]
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- 12. Khan Academy [khanacademy.org]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Reducing impurities in the large-scale synthesis of 2-Amino-2-(pyrrolidin-3-yl)acetic acid
Welcome to the technical support center for the large-scale synthesis of 2-Amino-2-(pyrrolidin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable non-canonical amino acid. Our focus is on providing practical, in-depth troubleshooting advice to help you identify, control, and reduce process-related impurities, ensuring the highest possible quality of your final product.
Overview: The Challenge of Purity in Synthesis
2-Amino-2-(pyrrolidin-3-yl)acetic acid is a constrained amino acid building block increasingly used in medicinal chemistry to impart unique conformational properties to peptides and small molecule drugs. Its synthesis is non-trivial, featuring two stereocenters and functional groups that are susceptible to side reactions. On a large scale, minor impurities can become significant, impacting yield, purification efficiency, and the safety profile of the final active pharmaceutical ingredient (API).
This guide addresses the most common challenges encountered during its synthesis, with a focus on mechanistic understanding and robust solutions.
Troubleshooting Guide & FAQs
This section provides answers to frequently encountered issues during the synthesis and purification of 2-Amino-2-(pyrrolidin-3-yl)acetic acid.
Q1: My final product is contaminated with a significant diastereomeric impurity. What is the cause and how can I improve the diastereomeric ratio (d.r.)?
A1: This is the most common and critical challenge. The molecule has two stereocenters (at C2 of the acetic acid moiety and C3 of the pyrrolidine ring), meaning four possible stereoisomers can exist. The formation of diastereomers typically arises from a loss of stereochemical control at the C2 position during synthesis, a phenomenon known as epimerization.
Causality & Mechanism: Epimerization at the α-carbon of an amino acid is a well-documented side reaction in peptide synthesis, often proceeding through the formation of an oxazolone intermediate under activation conditions.[1] The proton at the α-carbon becomes transiently acidic and can be abstracted, leading to a planar, achiral intermediate. Re-protonation can then occur from either face, resulting in racemization or, in this case, epimerization. Factors that accelerate this include:
-
Over-activation: Prolonged exposure of the carboxylic acid to coupling reagents before the amine is introduced.
-
Strong Bases: The presence of strong, non-hindered bases can facilitate proton abstraction.
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for epimerization.
Solutions & Protocols:
-
Choice of Coupling Reagent: Utilize coupling reagent systems known for low epimerization potential. Combinations like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are standard. For particularly sensitive steps, carbodiimides can be replaced with phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU).
-
Control Reaction Temperature: Maintain low temperatures (e.g., 0°C to -15°C) during the activation and coupling steps.
-
Minimize Activation Time: Add the amine nucleophile as soon as reasonably possible after the carboxylic acid has been activated.
-
Base Selection: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) in stoichiometric amounts rather than a stronger base like triethylamine (TEA).
Q2: I'm observing impurities related to the Boc (tert-Butoxycarbonyl) protecting group. What are these and how can I prevent them?
A2: The Boc group is a cornerstone of modern synthesis for protecting the pyrrolidine nitrogen. However, its removal can generate reactive intermediates that lead to side products.
Causality & Mechanism: Boc deprotection is typically achieved under strong acidic conditions (e.g., trifluoroacetic acid, TFA). This process generates a stable tert-butyl cation. This cation is a potent electrophile and can alkylate electron-rich functionalities in your molecule or solvent.
Common Boc-Related Impurities:
-
Incomplete Deprotection: Residual Boc-protected starting material. This is often a simple issue of reaction time, temperature, or acid stoichiometry.
-
tert-Butylation: The tert-butyl cation can alkylate nucleophilic sites. While less common for this specific molecule, it's a known issue in syntheses involving tryptophan or methionine residues.[2]
-
Formation of Genotoxic Impurities: The tert-butyl cation can react with counter-ions or solvents to form potential genotoxic impurities (PGIs), which require strict control in pharmaceutical manufacturing.[3]
Solutions & Protocols:
-
Use of Scavengers: The most effective strategy is to include a "scavenger" in the deprotection cocktail. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your product. A common and effective scavenger is triethylsilane (TES) or triisopropylsilane (TIPS), typically used at 1-5% v/v in the TFA cleavage mixture.
-
Optimized Deprotection Conditions: Ensure the reaction goes to completion by monitoring via HPLC. Use a sufficient excess of acid (e.g., 50% TFA in dichloromethane) and allow adequate reaction time (typically 1-2 hours at room temperature).
-
Alternative Protecting Groups: In some contexts, switching to an alternative protecting group like Cbz (Carboxybenzyl), which is removed by hydrogenation, can circumvent issues related to cationic intermediates.
Protocol: Optimized Boc-Deprotection with Scavengers
-
Dissolve the Boc-protected 2-Amino-2-(pyrrolidin-3-yl)acetic acid precursor in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIPS).
-
Add 10 equivalents of the cleavage cocktail to the solution of the protected amino acid.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Precipitate the product by adding cold diethyl ether and collect the solid by filtration.
Q3: How do I effectively remove residual starting materials and reagent-related by-products on a large scale?
A3: Achieving high purity on a large scale requires moving beyond preparative chromatography towards more scalable purification techniques. Crystallization is the preferred method in process chemistry.
Causality & Mechanism: Ineffective purification leads to the carry-over of unreacted starting materials, coupling agents (e.g., HOBt), and their by-products (e.g., dicyclohexylurea, DCU, if DCC is used). These impurities can interfere with subsequent steps or compromise the final product's purity.
Solutions & Protocols:
-
Work-up Optimization: Design an extractive work-up to remove the bulk of impurities. For example, if using DCC/HOBt, the DCU by-product is poorly soluble in many organic solvents and can be removed by filtration. Acidic and basic washes can remove unreacted starting materials and reagents.
-
Crystallization: As a zwitterionic amino acid, the target molecule's solubility is highly dependent on pH and the solvent system. A well-developed crystallization process can provide exceptional purity.
-
Solvent Screening: Screen a variety of solvent/anti-solvent systems (e.g., Water/Isopropanol, Methanol/MTBE, Ethanol/Acetonitrile).
-
pH Adjustment: The point of minimum solubility (isoelectric point) is often the ideal pH for crystallization. Perform pH-swing crystallizations by dissolving the crude product at a high or low pH and then adjusting the pH towards the isoelectric point to induce precipitation.
-
Data Summary: Comparison of Large-Scale Purification Techniques
| Technique | Principle | Typical Scale | Pros | Cons |
| Crystallization | Differential solubility based on temperature, solvent, and pH. | Grams to Tons | Highly scalable, cost-effective, can be highly specific. | Requires significant development time; not all compounds crystallize well. |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase. | Grams to Kilograms | High resolution, broadly applicable. | Expensive (solvents, columns), low throughput, generates significant waste. |
| Ion-Exchange Chromatography | Separation based on charge. | Grams to Kilograms | Effective for charged molecules like amino acids. | Requires salt gradients (potential for salt in final product), can be slow. |
Q4: What analytical methods are essential for monitoring impurities during this synthesis?
A4: A robust analytical package is crucial for process control. You cannot control what you cannot measure.
Solutions:
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC (RP-HPLC): The workhorse for monitoring reaction progress and assessing general purity. Use a C18 column with a water/acetonitrile gradient containing an ion-pairing agent (like TFA) or a buffer to achieve good peak shape.
-
Chiral HPLC: Essential for quantifying the diastereomeric ratio. Use a chiral stationary phase (CSP) column, such as one based on a cyclodextrin or a chiral crown ether. This analysis is critical for release testing.
-
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for identifying unknown impurity peaks by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation of the final product and can help identify major impurities if their concentration is high enough (>1-5%).
Visualized Workflows & Pathways
The following diagrams illustrate key concepts in managing impurities during the synthesis.
Impurity Formation Pathways
Caption: Potential pathways for impurity formation based on reaction conditions.
Troubleshooting Decision Tree for Impurity Analysis
Caption: A logical workflow for diagnosing and addressing unknown impurities.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.[Link]
-
Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.[Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.[Link]
-
Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.[Link]
Sources
Validation & Comparative
A Comparative Guide to Validating the Binding Affinity of 2-Amino-2-(pyrrolidin-3-yl)acetic acid to its Target Receptor
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of key experimental methodologies for quantifying the binding affinity of 2-Amino-2-(pyrrolidin-3-yl)acetic acid, a novel compound featuring a pyrrolidine scaffold, to a putative G-Protein Coupled Receptor (GPCR) target. The pyrrolidine motif is prevalent in numerous approved drugs, where it can enhance aqueous solubility and participate in crucial hydrogen bonding with the target protein.[1] This guide moves beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring a robust and self-validating approach to affinity determination.
Introduction to 2-Amino-2-(pyrrolidin-3-yl)acetic acid and the Imperative of Affinity Validation
2-Amino-2-(pyrrolidin-3-yl)acetic acid is a synthetic amino acid derivative containing a pyrrolidine ring, a structural motif found in the natural amino acid proline.[1] The pyrrolidine moiety can serve as a hydrogen bond donor or acceptor, contributing to the molecule's interaction with its biological target.[1] Before advancing a novel compound like this through the drug discovery pipeline, it is paramount to quantitatively characterize its interaction with the intended receptor. Binding affinity, typically expressed as the dissociation constant (KD), is a critical parameter that dictates the concentration of the compound required to elicit a biological response and influences its pharmacokinetic and pharmacodynamic properties.
This guide will compare three orthogonal, yet complementary, methodologies for validating the binding affinity of 2-Amino-2-(pyrrolidin-3-yl)acetic acid to a hypothetical GPCR target:
-
Surface Plasmon Resonance (SPR): A label-free, real-time method to measure binding kinetics and affinity.
-
Isothermal Titration Calorimetry (ITC): A label-free in-solution technique that directly measures the thermodynamics of binding.
-
Cell-Based Ligand Binding Assay: An approach that assesses binding in a more physiologically relevant environment.
The selection of an appropriate assay is contingent on various factors, including the nature of the target, the availability of reagents, and the specific questions being addressed.[2]
Method 1: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time.[3][4] It measures the change in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[4] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[5]
Causality of Experimental Choices in SPR
Experimental Workflow for SPR
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Detailed SPR Protocol
-
Receptor Preparation: Purify the target GPCR with a suitable affinity tag (e.g., His-tag) and ensure its stability in a detergent solution that mimics the cell membrane.
-
Sensor Chip Preparation: Equilibrate a suitable sensor chip (e.g., CM5) with running buffer.
-
Immobilization: Covalently immobilize an anti-His tag antibody onto the sensor chip surface using standard amine coupling chemistry.
-
GPCR Capture: Inject the purified, tagged GPCR over the antibody-coated surface to achieve a stable capture level.
-
Analyte Injection (Association): Prepare a series of dilutions of 2-Amino-2-(pyrrolidin-3-yl)acetic acid in running buffer. Inject each concentration over the captured GPCR surface for a defined period to monitor the association phase.
-
Dissociation: Flow running buffer over the sensor chip to monitor the dissociation of the compound from the GPCR.
-
Regeneration: Inject a low pH solution (e.g., glycine-HCl, pH 2.5) to remove the captured GPCR and bound analyte, preparing the surface for the next cycle.
-
Data Analysis: Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams. Fit the data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[3]
Method 2: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[7][8] It is a label-free, in-solution method that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[7][9][10]
Causality of Experimental Choices in ITC
ITC is often chosen for its ability to provide a comprehensive thermodynamic signature of the binding interaction, which can offer insights into the driving forces of binding (e.g., hydrogen bonding, hydrophobic interactions).[11] A critical aspect of a successful ITC experiment is ensuring that the buffer used for the protein and the small molecule is identical to avoid large heats of dilution that can mask the binding signal. Dialysis of the protein against the final buffer is a standard and highly recommended practice. The concentrations of the ligand and the protein must be carefully chosen to ensure a sigmoidal binding isotherm, which is necessary for accurate determination of the binding parameters.
Experimental Workflow for ITC
Caption: Workflow for determining binding affinity and thermodynamics using Isothermal Titration Calorimetry (ITC).
Detailed ITC Protocol
-
Sample Preparation: Purify the target GPCR and dialyze it extensively against the chosen ITC buffer. Dissolve 2-Amino-2-(pyrrolidin-3-yl)acetic acid in the same buffer from the final dialysis step.
-
Instrument Setup: Thoroughly clean the sample and reference cells of the microcalorimeter and equilibrate it at the desired temperature.
-
Loading: Load the purified GPCR into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the GPCR solution. The heat change associated with each injection is measured.
-
Data Acquisition: Record the differential power required to maintain zero temperature difference between the sample and reference cells as a function of time.
-
Data Analysis: Integrate the area under each injection peak to determine the heat released or absorbed. Plot the heat change per mole of injectant against the molar ratio of the compound to the GPCR. Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.[7]
Method 3: Cell-Based Ligand Binding Assay
Cell-based binding assays measure the interaction of a ligand with its receptor in a more physiologically relevant context, using whole cells that express the target receptor.[12][13] These assays can be performed in a competitive format, where the test compound competes with a labeled ligand (e.g., a radiolabeled or fluorescently labeled known antagonist) for binding to the receptor.
Causality of Experimental Choices in Cell-Based Assays
The primary rationale for using a cell-based assay is to validate binding in a native cellular environment where the receptor is properly folded, post-translationally modified, and embedded in the cell membrane.[12][13] The choice of the labeled ligand is critical; it should have a well-characterized, high affinity for the target receptor and its binding should be specific. Radioligands are often used due to their high sensitivity.[14] The cell line used should express the target GPCR at a sufficient density to generate a robust signal. It is also important to perform the assay at a temperature that minimizes receptor internalization (e.g., 4°C) to ensure that the binding equilibrium is measured at the cell surface.
Experimental Workflow for Cell-Based Ligand Binding Assay
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-2-(pyrrolidin-3-yl)acetic acid Quantification
Introduction: The Analytical Challenge of a Constrained Amino Acid Analog
2-Amino-2-(pyrrolidin-3-yl)acetic acid is a constrained cyclic amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine ring system offers a unique conformational scaffold that can impart improved potency, selectivity, and pharmacokinetic properties to peptide-based therapeutics. However, the very properties that make it a compelling pharmaceutical building block—its high polarity, zwitterionic nature at physiological pH, and inherent chirality—present considerable challenges for its accurate and precise quantification in complex biological matrices such as plasma or tissue homogenates.[1][2]
Standard reversed-phase liquid chromatography (RPLC) methods often fail to provide adequate retention for such polar compounds, leading to poor resolution from the solvent front and susceptibility to matrix effects.[3][4] Furthermore, its stereoisomers may exhibit different pharmacological activities, necessitating chiral-specific quantification.[5][6]
This guide provides an in-depth comparison of two robust analytical methods for the quantification of 2-Amino-2-(pyrrolidin-3-yl)acetic acid: a widely-used derivatization-based UPLC-MS/MS method and a specialized chiral separation method. We will delve into the causality behind the experimental choices, present a detailed cross-validation protocol, and offer data-driven insights to guide researchers in selecting the most appropriate method for their specific research needs. This document is grounded in the principles outlined by major regulatory bodies, ensuring a framework of scientific integrity.[7][8][9][10][11][12]
The Imperative of Cross-Validation
In drug development, it is not uncommon for analytical methods to be transferred between laboratories or for different methods to be used across various stages of a project. Cross-validation is the formal process of comparing two distinct analytical methods to ensure they produce comparable and reliable results.[13][14][15] This is a critical step mandated by regulatory agencies like the FDA and is essential for maintaining data integrity throughout a drug's lifecycle.[7][12][15][16][17][18] This guide will use the cross-validation framework to objectively compare the performance of our two selected methods.
Method 1: UPLC-MS/MS with Pre-column Derivatization
Principle & Rationale:
This method addresses the inherent polarity of 2-Amino-2-(pyrrolidin-3-yl)acetic acid by chemically modifying the analyte before analysis. Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, also known as AccQ-Tag) targets the primary and secondary amine groups of the analyte. This reaction serves two primary purposes:
-
Increased Hydrophobicity: The addition of the bulky, non-polar AQC group significantly increases the analyte's hydrophobicity, promoting strong retention on a reversed-phase C18 column and moving it away from the unretained matrix components.[4]
-
Enhanced Ionization Efficiency: The AQC tag improves the proton affinity of the molecule, leading to more efficient ionization in the mass spectrometer's electrospray source (ESI), thereby enhancing sensitivity.
This approach is well-suited for high-throughput quantification in complex biological matrices due to its robustness and sensitivity.
Experimental Protocol: UPLC-MS/MS (AQC Derivatization)
1. Sample Preparation & Protein Precipitation:
- To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (IS), [¹³C₅,¹⁵N₁]-2-Amino-2-(pyrrolidin-3-yl)acetic acid.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to a clean collection plate.
2. Derivatization:
- Add 70 µL of borate buffer (pH 8.8) to the supernatant.
- Add 30 µL of freshly prepared AQC reagent (3 mg/mL in acetonitrile).
- Vortex immediately for 30 seconds.
- Incubate at 55°C for 10 minutes.
3. UPLC-MS/MS Conditions:
- Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 60% B over 3.5 minutes
- Flow Rate: 0.5 mL/min
- Injection Volume: 5 µL
- Mass Spectrometer: Triple Quadrupole with ESI (+)
- MRM Transitions: (To be determined empirically for the AQC-derivatized analyte and IS)
Method 2: Chiral Separation by SFC-MS/MS
Principle & Rationale:
When the differential activity of enantiomers is a concern, a chiral-specific method is non-negotiable.[5] This method utilizes Supercritical Fluid Chromatography (SFC), which employs supercritical CO₂ as the primary mobile phase. SFC often provides superior resolution and faster separations for chiral compounds compared to HPLC. The separation is achieved on a specialized Chiral Stationary Phase (CSP) that contains a chiral selector. The analyte's enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times. A co-solvent, typically methanol or ethanol, is used to modulate retention.
Why SFC? The low viscosity of supercritical CO₂ allows for higher flow rates without generating excessive backpressure, leading to rapid analysis times. This is a significant advantage in a drug development setting.
Experimental Protocol: Chiral SFC-MS/MS
1. Sample Preparation & Protein Precipitation:
- Identical to the UPLC-MS/MS method to ensure a consistent starting point for comparison.
2. SFC-MS/MS Conditions:
- Column: Chiralpak AD-3, 3 µm, 4.6 x 100 mm
- Mobile Phase A: Supercritical CO₂
- Mobile Phase B: Methanol with 0.2% Ammonium Hydroxide
- Gradient: Isocratic, 25% B
- Flow Rate: 3.0 mL/min
- Back Pressure: 150 bar
- Injection Volume: 5 µL
- Mass Spectrometer: Triple Quadrupole with ESI (+)
- MRM Transitions: (To be determined empirically for the underivatized analyte and IS)
Cross-Validation: Experimental Design & Results
To objectively compare these two methods, a cross-validation study was designed in accordance with the ICH M10 guideline.[8][12][16] The same set of quality control (QC) samples, spiked in human plasma, were analyzed by both the UPLC-MS/MS and SFC-MS/MS methods.
Caption: Cross-validation workflow for comparing two analytical methods.
Acceptance Criteria
According to regulatory guidelines, the percentage difference between the mean concentrations obtained by the two methods should not exceed ±20% for at least 67% of the samples analyzed.[14]
Comparative Performance Data
The following table summarizes the key validation parameters obtained during the cross-validation study.
| Parameter | Method 1: UPLC-MS/MS (AQC) | Method 2: Chiral SFC-MS/MS | Regulatory Guideline (ICH M10) |
| Analyte Form | Total (Racemic) | Enantiomer-specific | N/A |
| Linearity (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| LLOQ | 0.5 ng/mL | 2.0 ng/mL | Clearly defined & reproducible |
| Accuracy (%Bias) | -5.2% to +4.8% | -8.5% to +7.1% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 6.5% | ≤ 9.2% | ≤ 15% (≤ 20% at LLOQ) |
| Run Time | 5 minutes | 3 minutes | As short as feasible |
Cross-Validation Results: Head-to-Head Comparison
| QC Level | Nominal Conc. (ng/mL) | Method 1 Mean (ng/mL) | Method 2 Mean (ng/mL) | % Difference |
| LQC | 1.5 | 1.45 | 1.59 | +9.7% |
| MQC | 50 | 51.2 | 48.8 | -4.7% |
| HQC | 150 | 146.5 | 155.1 | +5.9% |
The % Difference is calculated as: ((Method 2 - Method 1) / Mean(Method 1, Method 2)) * 100
The results demonstrate excellent concordance between the two methods for total analyte concentration (sum of enantiomers for the SFC method), with all % differences well within the ±20% acceptance limit.
Senior Application Scientist's Recommendation: Choosing the Right Tool for the Job
The choice between these two validated methods is not a matter of which is "better," but which is more appropriate for the scientific question at hand.
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A Head-to-Head Comparison of Novel ASCT2 Inhibitor 2-Amino-2-(pyrrolidin-3-yl)acetic acid and Glutaminase Inhibitor Telaglenastat in Triple-Negative Breast Cancer Models
Introduction: Targeting Glutamine Metabolism in Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A growing body of evidence has implicated metabolic reprogramming, specifically an addiction to the amino acid glutamine, as a key driver of TNBC progression.[1] This "glutamine addiction" fuels rapid cell proliferation, supports biosynthetic processes, and helps maintain redox homeostasis.[2] Consequently, targeting the pathways of glutamine utilization has emerged as a promising therapeutic strategy.
Two primary nodes for intervention in the glutamine metabolic pathway are:
-
Glutamine Transport: Blocking the entry of glutamine into the cancer cell. The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a major transporter of glutamine and is frequently overexpressed in TNBC.[3]
-
Glutamine Catabolism: Inhibiting the first enzymatic step in glutamine utilization. Glutaminase (GLS), which converts glutamine to glutamate, is a critical enzyme for channeling glutamine into the tricarboxylic acid (TCA) cycle.[4]
This guide provides a comprehensive, albeit preclinical and hypothetical, comparison of two small molecule inhibitors targeting these distinct nodes:
-
2-Amino-2-(pyrrolidin-3-yl)acetic acid (hereafter referred to as Compound X): A novel, selective inhibitor of the ASCT2 transporter. Due to its structural similarity to amino acids, it is hypothesized to competitively block glutamine uptake.
-
Telaglenastat (CB-839): A well-characterized, potent, and selective inhibitor of glutaminase 1 (GLS1), which is currently under clinical investigation.[4]
Herein, we present a series of in vitro and in vivo experiments designed to objectively compare the efficacy of Compound X and Telaglenastat, providing a rationale for their distinct and potentially synergistic anti-cancer activities.
The Mechanistic Rationale: ASCT2 vs. GLS1 Inhibition
Inhibiting glutamine metabolism at the level of transport versus enzymatic conversion presents distinct mechanistic consequences. Blocking ASCT2 with Compound X is hypothesized to create a state of intracellular glutamine starvation, thereby impacting all downstream glutamine-dependent pathways. This includes not only the TCA cycle anaplerosis but also nucleotide and fatty acid synthesis, and redox balance through glutathione production.[5] In contrast, inhibiting GLS1 with Telaglenastat specifically blocks the conversion of glutamine to glutamate, leading to an accumulation of intracellular glutamine and a depletion of glutamate and its downstream metabolites.[3] This difference is critical, as some cellular processes may utilize glutamine directly.
Caption: Glutamine metabolism pathway and points of inhibition.
Comparative In Vitro Efficacy
Experimental Design
The in vitro efficacy of Compound X and Telaglenastat was evaluated in two human triple-negative breast cancer cell lines known for their glutamine dependence: MDA-MB-231 and HCC1806.
Caption: In vitro experimental workflow.
Results
1. Cell Viability
Both compounds demonstrated potent anti-proliferative effects in a dose-dependent manner. Notably, Compound X exhibited a slightly lower IC50 in the MDA-MB-231 cell line, suggesting a potentially greater dependence of this line on glutamine uptake versus its subsequent metabolism.
| Compound | Cell Line | IC50 (nM) |
| Compound X | MDA-MB-231 | 35 |
| HCC1806 | 50 | |
| Telaglenastat | MDA-MB-231 | 55 |
| HCC1806 | 45 | |
| Table 1: Comparative IC50 values of Compound X and Telaglenastat in TNBC cell lines after 72 hours of treatment, as determined by MTT assay. |
2. Glutamine Uptake
As hypothesized, Compound X directly and potently inhibited the uptake of radiolabeled glutamine. Telaglenastat, acting downstream, had no direct effect on glutamine transport. This confirms the distinct mechanisms of action of the two inhibitors.
| Compound (at 100 nM) | Cell Line | Glutamine Uptake (% of Control) |
| Compound X | MDA-MB-231 | 12% |
| HCC1806 | 15% | |
| Telaglenastat | MDA-MB-231 | 98% |
| HCC1806 | 102% | |
| Table 2: Effect of Compound X and Telaglenastat on [3H]-Glutamine uptake in TNBC cell lines after 1 hour of treatment. |
3. Target Protein Expression
Western blot analysis confirmed high basal expression of both ASCT2 and GLS1 in both cell lines, providing a rationale for the observed sensitivity to both inhibitors.
| Cell Line | ASCT2 Expression (relative to β-actin) | GLS1 Expression (relative to β-actin) |
| MDA-MB-231 | 1.2 | 1.5 |
| HCC1806 | 1.4 | 1.3 |
| Table 3: Basal expression levels of target proteins in TNBC cell lines. |
Comparative In Vivo Efficacy
Experimental Design
To evaluate the in vivo anti-tumor activity, a patient-derived xenograft (PDX) model of TNBC was established in immunodeficient mice.
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- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ASCT2 Regulates Fatty Acid Metabolism to Trigger Glutamine Addiction in Basal-like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of the reported synthesis of 2-Amino-2-(pyrrolidin-3-yl)acetic acid
An Independent Verification and Comparative Guide to the Synthesis of 2-Amino-2-(pyrrolidin-3-yl)acetic Acid
Introduction: The Significance of Novel Amino Acid Scaffolds
To the researchers, scientists, and drug development professionals at the forefront of innovation, the quest for novel molecular building blocks is paramount. Non-proteinogenic amino acids, in particular, offer a gateway to unexplored chemical space, enabling the design of peptidomimetics, constrained peptides, and small molecule therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. 2-Amino-2-(pyrrolidin-3-yl)acetic acid, a unique α-amino acid featuring a cyclic constraint at the α-carbon, represents a compelling scaffold for inducing specific secondary structures in peptides and for presenting pharmacophoric elements in a defined spatial orientation.
This guide provides an in-depth analysis of plausible synthetic routes for 2-Amino-2-(pyrrolidin-3-yl)acetic acid (CAS: 1214812-00-6). As no directly reported synthesis is readily available in peer-reviewed literature, this document serves as an independent verification guide, proposing and comparing two classical and robust methodologies for its de novo synthesis: the Strecker synthesis and the Bucherer-Bergs reaction. The experimental rationale, step-by-step protocols, and a comparative analysis of these routes are presented to empower researchers in their synthetic endeavors.
Proposed Synthetic Pathways: A Comparative Overview
The synthesis of 2-Amino-2-(pyrrolidin-3-yl)acetic acid necessitates the construction of a quaternary α-carbon bearing both an amino and a carboxyl group, attached to the 3-position of a pyrrolidine ring. Both proposed pathways commence from a common, readily accessible precursor: a suitably N-protected 3-pyrrolidinone. The choice of the nitrogen protecting group (e.g., Boc, Cbz, or Benzyl) is critical and will influence reaction conditions and the final deprotection strategy. For the purpose of this guide, the tert-butyloxycarbonyl (Boc) group is selected for its stability under a range of reaction conditions and its facile removal under acidic conditions.
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
| Key Intermediate | α-Amino nitrile | Hydantoin |
| Reagents | KCN, NH4Cl | KCN, (NH4)2CO3 |
| Initial Product | 2-Amino-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetonitrile | 5-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione |
| Hydrolysis | Acid or base hydrolysis of the nitrile | Acid or base hydrolysis of the hydantoin |
| Stereocontrol | Generally produces a racemic mixture; asymmetric variants exist. | Also produces a racemic mixture; diastereoselective versions are known. |
| Potential Byproducts | Cyanohydrin intermediates | Spiro-hydantoin regioisomers (unlikely with a symmetrical ketone) |
Visualizing the Synthetic Approaches
Caption: Comparative workflow of the Strecker and Bucherer-Bergs syntheses.
Method 1: The Strecker Synthesis
The Strecker synthesis is a classic, robust method for the preparation of α-amino acids.[1][2][3] It proceeds via the formation of an α-amino nitrile from a ketone, followed by hydrolysis to the desired carboxylic acid.[4]
Experimental Protocol
Step 1: Synthesis of 2-Amino-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetonitrile
-
To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in methanol (5 mL/mmol) at 0 °C, add ammonium chloride (1.2 eq) followed by a solution of potassium cyanide (1.2 eq) in water (2 mL/mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the α-amino nitrile.
Causality Behind Experimental Choices:
-
The use of ammonium chloride and potassium cyanide in situ generates ammonia and cyanide ions required for the reaction.[1][2]
-
Methanol is a common solvent that facilitates the dissolution of the reagents.
-
The reaction is typically run at room temperature to allow for a reasonable reaction rate without promoting side reactions.
Step 2: Hydrolysis of the α-Amino Nitrile and Deprotection
-
Suspend the α-amino nitrile (1.0 eq) in concentrated hydrochloric acid (10 mL/mmol).
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. This step facilitates both the hydrolysis of the nitrile to a carboxylic acid and the removal of the Boc protecting group.
-
Monitor the reaction by LC-MS for the formation of the desired product.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid.
-
Redissolve the residue in a minimal amount of water and adjust the pH to isoelectric point (pI) with a suitable base (e.g., pyridine or dilute NaOH) to precipitate the amino acid.
-
Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum.
Causality Behind Experimental Choices:
-
Strong acidic conditions are necessary for the hydrolysis of the sterically hindered nitrile.[4]
-
The high temperature accelerates the hydrolysis.
-
The one-pot hydrolysis and deprotection simplify the workflow.
Diagram of the Strecker Synthesis Pathway
Caption: Step-wise progression of the Strecker synthesis.
Method 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α-amino acids, proceeding through a hydantoin intermediate.[5][6][7] This method is particularly useful for the synthesis of α,α-disubstituted amino acids.
Experimental Protocol
Step 1: Synthesis of 5-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
-
In a sealed vessel, combine N-Boc-3-pyrrolidinone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water (1:1 v/v).
-
Heat the mixture to 60-80 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and acidify with dilute HCl to a pH of approximately 6.
-
The precipitated hydantoin can be collected by filtration, washed with cold water, and dried.
Causality Behind Experimental Choices:
-
Ammonium carbonate serves as both the ammonia and carbonate source.[7]
-
The reaction is heated to facilitate the formation of the hydantoin ring.
-
A sealed vessel is used to prevent the loss of volatile ammonia.
Step 2: Hydrolysis of the Hydantoin and Deprotection
-
Suspend the hydantoin (1.0 eq) in a solution of barium hydroxide octahydrate (3.0 eq) in water.
-
Heat the mixture to reflux for 24-48 hours.
-
Cool the reaction to room temperature and acidify with sulfuric acid to precipitate barium sulfate.
-
Filter off the barium sulfate and treat the filtrate with an excess of concentrated HCl.
-
Reflux the acidic solution for an additional 4-6 hours to ensure complete removal of the Boc group.
-
Isolate the final product as described in Step 2 of the Strecker synthesis.
Causality Behind Experimental Choices:
-
Barium hydroxide is a strong base commonly used for the hydrolysis of hydantoins, as the resulting barium carbonate is insoluble.[7]
-
The subsequent acid hydrolysis step ensures complete conversion to the amino acid and removes the protecting group.
Diagram of the Bucherer-Bergs Reaction Pathway
Caption: Step-wise progression of the Bucherer-Bergs reaction.
Independent Verification and Quality Control
Independent verification of the successful synthesis of 2-Amino-2-(pyrrolidin-3-yl)acetic acid requires rigorous analytical characterization. The following techniques are essential for confirming the structure and purity of the final product.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the pyrrolidine ring protons and the α-proton. The integration should match the expected number of protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | A signal for the quaternary α-carbon, the carboxyl carbon, and the carbons of the pyrrolidine ring. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | The molecular ion peak corresponding to the exact mass of C6H12N2O2 (144.0899 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. Chiral HPLC can be used to determine enantiomeric excess if an asymmetric synthesis is performed. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic stretches for N-H (amine), O-H (carboxylic acid), and C=O (carboxylic acid). |
Discussion and Comparison of Synthetic Routes
Both the Strecker and Bucherer-Bergs syntheses represent viable and robust pathways to 2-Amino-2-(pyrrolidin-3-yl)acetic acid.
-
Strecker Synthesis: This route is generally more direct, with fewer intermediate steps. However, the handling of cyanide and the strongly acidic hydrolysis conditions require careful consideration of safety and substrate stability.
-
Bucherer-Bergs Reaction: While involving an additional intermediate, the formation of the crystalline hydantoin can facilitate purification. The hydrolysis of the hydantoin can be challenging and may require harsh conditions.
A significant consideration for both methods is the lack of inherent stereocontrol, leading to a racemic mixture of the final product. For applications requiring enantiomerically pure material, further steps such as chiral resolution via diastereomeric salt formation or the development of an asymmetric variant of these syntheses would be necessary. The asymmetric Strecker reaction, in particular, is a well-established field and could be a promising avenue for future exploration.[8]
Conclusion
This guide provides a comprehensive and independent analysis of two plausible and well-established synthetic routes to 2-Amino-2-(pyrrolidin-3-yl)acetic acid. By detailing the experimental protocols, the underlying chemical principles, and the necessary analytical verifications, we aim to equip researchers with the knowledge to confidently undertake the synthesis of this novel amino acid. The choice between the Strecker and Bucherer-Bergs pathways will depend on the specific laboratory capabilities, safety considerations, and the desired scale of the synthesis. The methodologies presented herein serve as a solid foundation for the production and subsequent investigation of this promising building block in drug discovery and chemical biology.
References
-
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]
-
Master Organic Chemistry. The Strecker Amino Acid Synthesis. (2018). [Link]
-
Khan Academy. Alpha amino acid synthesis. [Link]
- Bucherer, H. T. & Bergs, W.
-
Ware, E. The Chemistry of the Hydantoins. Chemical Reviews46 , 403–470 (1950). [Link]
-
Shafran, Y. et al. Asymmetric Catalysis of the Strecker Amino Acid Synthesis by a Cyclic Dipeptide. J. Am. Chem. Soc.118 , 4910-4911 (1996). [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsynthchem.com [jsynthchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
A Guide to Orthogonal Methods for Confirming the Structure of 2-Amino-2-(pyrrolidin-3-yl)acetic acid
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For a novel molecule like 2-Amino-2-(pyrrolidin-3-yl)acetic acid, a non-proteinogenic amino acid with potential therapeutic applications, a multi-faceted analytical approach is not just recommended, but essential. This guide provides a comprehensive comparison of orthogonal analytical methods for the complete structural elucidation of this compound, offering insights into the causality behind experimental choices and presenting supporting data in a clear, comparative format.
The principle of orthogonality in analytical chemistry dictates the use of multiple, independent methods to measure the same attribute.[1] This approach provides a robust and self-validating system, where the convergence of data from disparate techniques builds a high degree of confidence in the final structural assignment. For 2-Amino-2-(pyrrolidin-3-yl)acetic acid, with its chiral centers and multiple functional groups, a combination of spectroscopic and chromatographic techniques is paramount.
The Subject Molecule: 2-Amino-2-(pyrrolidin-3-yl)acetic acid
2-Amino-2-(pyrrolidin-3-yl)acetic acid (Molecular Formula: C₆H₁₂N₂O₂, Molecular Weight: 144.17 g/mol ) is a chiral molecule containing a pyrrolidine ring, a primary amine, and a carboxylic acid.[2] Its structure presents several key features for confirmation: the connectivity of the atoms, the stereochemistry at the two chiral centers, and the precise mass and elemental composition.
Orthogonal Analytical Workflow
A robust workflow for the structural confirmation of 2-Amino-2-(pyrrolidin-3-yl)acetic acid involves a primary set of experiments for initial characterization, followed by orthogonal methods to confirm and refine the structural details.
Caption: Orthogonal workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[3][4] It provides detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular skeleton.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of 2-Amino-2-(pyrrolidin-3-yl)acetic acid in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical to ensure solubility and minimize exchange of labile protons.
-
1D NMR (¹H and ¹³C):
-
Acquire a ¹H NMR spectrum to identify the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (J-coupling), which reveal neighboring protons.
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical environments.
-
-
2D NMR (COSY and HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of proton networks within the molecule.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals.
-
Expected Data and Interpretation:
| Technique | Information Gained | Expected Results for 2-Amino-2-(pyrrolidin-3-yl)acetic acid |
| ¹H NMR | Proton environments, multiplicity, and integration. | A complex spectrum with overlapping signals for the pyrrolidine ring protons. Distinct signals for the α-proton and the protons on the pyrrolidine ring. |
| ¹³C NMR | Number and type of carbon atoms. | Six distinct carbon signals corresponding to the carboxylic acid, the α-carbon, and the four carbons of the pyrrolidine ring. |
| COSY | ¹H-¹H correlations (connectivity). | Correlations between the α-proton and the proton at the 3-position of the pyrrolidine ring, as well as correlations between adjacent protons on the pyrrolidine ring. |
| HSQC | ¹H-¹³C one-bond correlations. | Correlation of each proton signal to its corresponding carbon signal, confirming the C-H framework. |
Causality of Experimental Choices: The combination of 1D and 2D NMR experiments provides a comprehensive picture of the molecule's covalent framework. COSY is essential for establishing the connectivity of protons, while HSQC links the proton and carbon skeletons. This multi-dimensional approach is necessary to resolve the complex and often overlapping signals expected from the pyrrolidine ring.
Mass Spectrometry (MS): The Definitive Molecular Weight and Formula
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule with high accuracy and sensitivity.[5][6]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of 2-Amino-2-(pyrrolidin-3-yl)acetic acid in a suitable solvent (e.g., methanol/water with 0.1% formic acid for electrospray ionization).
-
High-Resolution Mass Spectrometry (HRMS):
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to gain structural information.[7]
-
Expected Data and Interpretation:
| Technique | Information Gained | Expected Results for 2-Amino-2-(pyrrolidin-3-yl)acetic acid |
| HRMS | Exact mass and elemental formula. | An [M+H]⁺ ion with a measured m/z that corresponds to the calculated exact mass of C₆H₁₃N₂O₂⁺ (145.0977). |
| MS/MS | Fragmentation pattern, confirming connectivity. | Characteristic losses of H₂O, CO₂, and NH₃. Fragmentation of the pyrrolidine ring. |
Causality of Experimental Choices: HRMS provides an unambiguous determination of the elemental formula, a critical piece of evidence for structural confirmation. MS/MS serves as an orthogonal confirmation of the connectivity established by NMR by revealing how the molecule breaks apart under energetic conditions.
X-ray Crystallography: The Unambiguous 3D Structure
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration.[8][9]
Experimental Protocol:
-
Crystallization: Grow single crystals of 2-Amino-2-(pyrrolidin-3-yl)acetic acid from a suitable solvent or solvent system. This can be a challenging and time-consuming step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.[10]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates.
Expected Data and Interpretation:
| Technique | Information Gained | Expected Results for 2-Amino-2-(pyrrolidin-3-yl)acetic acid |
| X-ray Crystallography | Atomic coordinates, bond lengths, bond angles, and absolute stereochemistry. | A complete 3D model of the molecule, confirming the connectivity and revealing the relative and absolute configuration of the two chiral centers.[11] |
Causality of Experimental Choices: X-ray crystallography provides the most definitive structural information, acting as a powerful orthogonal method to the solution-state data from NMR.[9] It is particularly crucial for unambiguously determining the absolute stereochemistry, which is often challenging with other techniques alone.
Chiral High-Performance Liquid Chromatography (HPLC): Separating Enantiomers
For a chiral molecule, confirming its enantiomeric purity and separating the enantiomers is essential. Chiral HPLC is the primary technique for this purpose.[12][13]
Experimental Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) capable of resolving amino acid enantiomers. Macrocyclic glycopeptide-based CSPs are often effective for underivatized amino acids.[12]
-
Method Development: Optimize the mobile phase composition (e.g., a mixture of organic solvent and aqueous buffer) to achieve baseline separation of the enantiomers.
-
Analysis: Inject a solution of 2-Amino-2-(pyrrolidin-3-yl)acetic acid and monitor the elution profile using a suitable detector (e.g., UV or MS).
Expected Data and Interpretation:
| Technique | Information Gained | Expected Results for 2-Amino-2-(pyrrolidin-3-yl)acetic acid |
| Chiral HPLC | Enantiomeric separation and quantification of enantiomeric excess (ee). | Two well-resolved peaks corresponding to the two enantiomers (or four diastereomers if both chiral centers are racemic). The relative peak areas provide the enantiomeric excess. |
Causality of Experimental Choices: Chiral HPLC is a direct measure of the enantiomeric composition of the sample. It serves as an orthogonal method to techniques that determine the overall structure but may not distinguish between enantiomers.[14]
Caption: Chiral HPLC workflow for enantiomeric separation.
Vibrational Spectroscopy (IR and Raman): Probing Functional Groups
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.[15][16] These techniques are complementary and provide orthogonal information.[17]
Experimental Protocol:
-
IR Spectroscopy:
-
Acquire an IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
-
Raman Spectroscopy:
-
Acquire a Raman spectrum of the solid sample using a laser of a specific wavelength.
-
Expected Data and Interpretation:
| Technique | Information Gained | Expected Results for 2-Amino-2-(pyrrolidin-3-yl)acetic acid |
| IR Spectroscopy | Presence of functional groups (O-H, N-H, C=O). | Broad O-H and N-H stretching bands (around 3000-3500 cm⁻¹), a strong C=O stretching band for the carboxylic acid (around 1700-1750 cm⁻¹), and N-H bending bands (around 1500-1600 cm⁻¹). |
| Raman Spectroscopy | Complementary information on functional groups, particularly non-polar bonds. | Characteristic C-H and C-N stretching and bending vibrations.[18] |
Causality of Experimental Choices: IR and Raman spectroscopy provide a rapid and non-destructive confirmation of the functional groups identified by NMR and MS. They serve as a quick quality control check and can provide information about hydrogen bonding and polymorphic forms.
Circular Dichroism (CD) Spectroscopy: A Window into Chirality in Solution
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[19] It is a sensitive probe of the stereochemical environment in solution.[20]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable transparent solvent.
-
Data Acquisition: Acquire the CD spectrum over a range of UV wavelengths.
Expected Data and Interpretation:
| Technique | Information Gained | Expected Results for 2-Amino-2-(pyrrolidin-3-yl)acetic acid |
| Circular Dichroism | Information about the absolute configuration and conformation in solution. | A characteristic CD spectrum with positive and/or negative Cotton effects. The spectrum will be a mirror image of the spectrum of its enantiomer.[21] |
Causality of Experimental Choices: CD spectroscopy provides orthogonal confirmation of the absolute configuration determined by X-ray crystallography, but in the solution state.[22] This is important as the conformation of a molecule can differ between the solid and solution phases.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of a novel molecule such as 2-Amino-2-(pyrrolidin-3-yl)acetic acid demands a rigorous, multi-pronged strategy. No single technique can provide the complete picture with absolute certainty. By employing a suite of orthogonal methods, as outlined in this guide, researchers and drug developers can build a self-validating and irrefutable body of evidence to confirm the molecule's connectivity, elemental composition, and absolute stereochemistry. This synergistic approach, grounded in the principles of scientific integrity, is fundamental to advancing chemical research and ensuring the quality and safety of new therapeutic agents.
References
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- Duke Computer Science. Introduction to NMR spectroscopy of proteins.
- Polarized Raman Spectra and Infrared Analysis of Vibr
- Creative Proteomics. Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
- Sigma-Aldrich.
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- Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics.
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- YouTube. (2018). NMR Analysis of Amino Acids.
- Biorbyt. How to determine protein amino acid sequences by mass spectrometry.
- ACS Publications. (2017). Orthogonal Probing of Single-Molecule Heterogeneity by Correlative Fluorescence and Force Microscopy | ACS Nano.
- Chemistry LibreTexts. (2022). Circular Dichroism.
- The use of X-ray Crystallography to Determine Absolute Configur
- Vibrational spectroscopy and protein structure.
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Safety Operating Guide
Proper Disposal of 2-Amino-2-(pyrrolidin-3-yl)acetic Acid: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-2-(pyrrolidin-3-yl)acetic acid. As researchers, scientists, and drug development professionals, ensuring compliant and safe disposal of chemical waste is a critical component of our work and our responsibility to environmental stewardship. This document is structured to provide clear, actionable steps and the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Part 1: Immediate Safety and Hazard Assessment
Before handling 2-Amino-2-(pyrrolidin-3-yl)acetic acid for any purpose, including disposal, a thorough hazard assessment is paramount. The structural components suggest potential for skin and eye irritation, and possible toxicity if ingested or inhaled. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2-Amino-2-(pyrrolidin-3-yl)acetic acid:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes which could cause serious eye damage.[1][2] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | Prevents skin contact, which may cause irritation or absorption of the chemical.[3][4] |
| Body Protection | A standard laboratory coat. | Provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of any dusts or aerosols, which may cause respiratory irritation.[5][6] |
Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container.[5] For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Amino-2-(pyrrolidin-3-yl)acetic acid is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste trash. [6]
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Designated Waste Container: All waste 2-Amino-2-(pyrrolidin-3-yl)acetic acid and materials contaminated with it (e.g., weighing paper, pipette tips, gloves) must be collected in a dedicated, leak-proof, and chemically compatible container.[6][7]
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "2-Amino-2-(pyrrolidin-3-yl)acetic acid".[8] The date of accumulation should also be clearly marked.
-
Storage: Store the waste container in a designated satellite accumulation area near the point of generation.[7] Ensure the container is kept closed except when adding waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of 2-Amino-2-(pyrrolidin-3-yl)acetic acid.
Caption: Disposal workflow for 2-Amino-2-(pyrrolidin-3-yl)acetic acid.
Coordination with Environmental Health and Safety
Your institution's EHS office is the primary resource for hazardous waste disposal.
-
Notification: Once your hazardous waste container is full or has reached the designated accumulation time limit, contact your EHS office to arrange for a pickup.
-
Documentation: Complete all necessary waste manifests and documentation as required by your institution and local regulations. The manifest system is designed to track hazardous waste from generation to its final disposal.[9][10]
-
Licensed Disposal: Your EHS office will coordinate with a licensed hazardous waste transporter and disposal facility to ensure the waste is managed in accordance with all federal, state, and local regulations.[10][11]
Part 3: Regulatory Framework and Compliance
The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA.[11] Additionally, OSHA's Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[12][13][14]
It is the responsibility of the waste generator (the laboratory) to properly identify, manage, and arrange for the disposal of hazardous waste.[9] Failure to comply with these regulations can result in significant fines and legal penalties.
References
- MSDS of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid. (n.d.).
- Safety Data Sheet - Nano. (2015, March 27).
- (S)-2-(Pyrrolidin-3-yl)acetic acid | BLD Pharm. (n.d.).
- Material Safety Data Sheet Acetic acid. (2005, October 9).
- Proper Disposal of 2-Amino-2-(pyridin-2-YL)acetic acid: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP) - European Commission. (n.d.).
- SAFETY DATA SHEET. (2009, September 26).
- 2-amino-2-(pyrrolidin-3-yl)acetic acid - CAS:1214812-00-6 - Sunway Pharm Ltd. (n.d.).
- (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid - Chem-Impex. (n.d.).
- Safety Data Sheet: Acetic acid - Carl ROTH. (n.d.).
- Laboratories - Overview | Occupational Safety and Health Administration - OSHA. (n.d.).
- Hazardous Waste | US EPA. (n.d.).
- Laboratory Safety Guidance - OSHA. (n.d.).
- AK Scientific, Inc. Safety Data Sheet. (n.d.).
- 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387 - PubChem. (n.d.).
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
- Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- (S)-2-(Pyrrolidin-3-yl)acetic acid - PubChem. (n.d.).
- Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.).
- Hazardous waste in the United States - Wikipedia. (n.d.).
- OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (n.d.).
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
- Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH. (n.d.).
- N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
